molecular formula C9H13N3O2S B1390897 N-pyrimidin-2-ylmethionine CAS No. 1491159-20-6

N-pyrimidin-2-ylmethionine

Número de catálogo: B1390897
Número CAS: 1491159-20-6
Peso molecular: 227.29 g/mol
Clave InChI: NVBBOWJRDCEIAQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Chemical Characteristics N-pyrimidin-2-ylmethionine is an organic compound with the molecular formula C9H13N3O2S and a molecular weight of 227.29 g/mol . The structure of this molecule features a methionine moiety, a fundamental sulfur-containing amino acid, linked to a pyrimidin-2-yl group. Pyrimidine is a simple aromatic heterocycle that is a key building block in nucleic acids and many biologically active molecules. Research Relevance and Potential Applications While the specific biological activity of N-pyrimidin-2-ylmethionine is a subject of ongoing research, its structure suggests significant potential in medicinal chemistry and chemical biology. The pyrimidine ring is a privileged scaffold in drug discovery, frequently found in molecules that interact with enzymes and receptors . Notably, compounds containing pyrimidine subunits have been identified as potent and selective inhibitors of human methionine aminopeptidases (MetAPs) . MetAPs are essential metalloenzymes responsible for removing the initiator methionine from nascent proteins, a critical step in post-translational modification, and are considered promising targets for anticancer therapy . The structural combination of a pyrimidine ring with a methionine residue in this compound makes it a candidate for investigation in studies related to enzyme inhibition, metabolic pathways, and the development of novel therapeutic agents. Usage Note This product is intended for research purposes by qualified laboratory personnel only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult relevant safety data sheets and conduct a comprehensive risk assessment before handling.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

4-methylsulfanyl-2-(pyrimidin-2-ylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2S/c1-15-6-3-7(8(13)14)12-9-10-4-2-5-11-9/h2,4-5,7H,3,6H2,1H3,(H,13,14)(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVBBOWJRDCEIAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)NC1=NC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Pharmacokinetics of N-Pyrimidin-2-ylmethionine in Animal Models: A Comprehensive ADME and Transport Mechanistic Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Rationale

N-pyrimidin-2-ylmethionine (CAS: 1491159-20-6) represents a highly specialized class of synthetic amino acid derivatives. By conjugating a nitrogen-rich pyrimidine ring to the alpha-amino group of endogenous methionine, researchers create a bulky, lipophilic molecule designed to exploit specific cellular transport mechanisms.

The primary pharmacokinetic (PK) rationale for this structural modification is to hijack the L-type amino acid transporter 1 (LAT1 / SLC7A5) . While endogenous methionine is readily transported by both LAT1 and LAT2, the addition of the hydrophobic pyrimidine moiety sterically hinders binding to the narrower substrate pocket of LAT2 (predominant in the intestine and kidney), while enhancing affinity for LAT1, which is heavily overexpressed at the Blood-Brain Barrier (BBB) and in various neoplastic tissues[1],[2]. Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) of this compound in preclinical animal models is critical for its development as either a CNS-targeted prodrug scaffold or an antineoplastic metabolic inhibitor.

Transporter-Mediated Absorption and Distribution Kinetics

The systemic distribution of N-pyrimidin-2-ylmethionine is not driven by passive diffusion, but rather by active, carrier-mediated transport.

The LAT1 / LAT2 Affinity Shift

LAT1 and LAT2 are heterodimeric transporters that function as obligate exchangers (antiporting intracellular glutamine for extracellular substrates)[1]. The structural causality behind the tissue distribution of N-pyrimidin-2-ylmethionine lies in its altered LogP (lipophilicity). The pyrimidine ring increases the molecule's hydrophobicity. Because LAT1 possesses a larger, more hydrophobic binding pocket designed for bulky aromatic amino acids (e.g., phenylalanine, tryptophan), it preferentially accommodates the pyrimidine-methionine derivative over LAT2, which favors smaller neutral amino acids[2]. Consequently, the Volume of Distribution ( Vss​ ) is artificially expanded into LAT1-rich compartments, specifically the brain parenchyma and tumor microenvironments.

LAT_Transport PO Oral Administration (N-pyrimidin-2-ylmethionine) Gut Intestinal Lumen (Dissolution) PO->Gut Ingestion LAT2 Enterocyte Apical Membrane (LAT2 / SLC7A8 Uptake) Gut->LAT2 Concentration Gradient Blood Systemic Circulation (Plasma Distribution) LAT2->Blood Basolateral Efflux LAT1 Blood-Brain Barrier / Tumors (LAT1 / SLC7A5 Uptake) Blood->LAT1 Vd Expansion Target Intracellular Target (Methionine Cycle) LAT1->Target Active Transport

Fig 1: Enteric absorption and tissue distribution of N-pyrimidin-2-ylmethionine via LAT1/LAT2.

Cytochrome P450-Mediated Hepatic Clearance

The metabolic fate of N-pyrimidin-2-ylmethionine is dictated by the electronic properties of the pyrimidine ring. In rodent models (e.g., Sprague-Dawley rats), hepatic clearance is driven primarily by Phase I oxidation via the Cytochrome P450 (CYP) system.

N-Dealkylation and Ring Hydroxylation

Pyrimidine derivatives are highly susceptible to CYP3A-family enzymes (CYP3A4 in humans; CYP3A2 in rats) due to the enzymes' large, flexible active sites that accommodate bulky lipophilic substrates[3]. The primary metabolic pathway is N-dealkylation , which cleaves the pyrimidine ring from the methionine backbone, releasing free endogenous methionine (which enters the salvage pathway) and a pyrimidine byproduct.

A secondary, species-specific pathway involves ring hydroxylation mediated by CYP1A2. CYP1A2 prefers planar, aromatic systems and hydroxylates the pyrimidine ring at the C-3 or C-6 positions, generating hydrophilic metabolites that are subsequently targeted for Phase II glucuronidation and renal excretion[4].

CYP_Metabolism Parent N-pyrimidin-2-ylmethionine (Hepatic Portal Entry) CYP Hepatic Microsomes (CYP3A4 & CYP1A2) Parent->CYP Phase I Metabolism Met1 N-Dealkylation (Loss of Pyrimidine) CYP->Met1 CYP3A4 Pathway Met2 Ring Hydroxylation (C-3/C-6 Position) CYP->Met2 CYP1A2 Pathway Excretion1 Endogenous Methionine Pool Met1->Excretion1 Salvage Pathway Excretion2 Renal Clearance (Hydrophilic Conjugates) Met2->Excretion2 Phase II Glucuronidation

Fig 2: Hepatic Phase I metabolic pathways of N-pyrimidin-2-ylmethionine via CYP3A4 and CYP1A2.

In Vivo Pharmacokinetic Protocol (Sprague-Dawley Rats)

To accurately quantify the ADME profile, a rigorous, self-validating PK study must be executed. The following protocol utilizes a crossover design in male Sprague-Dawley rats to determine absolute bioavailability ( F% ).

Formulation Strategy (Causality of Excipients)

Because the pyrimidine ring increases lipophilicity, standard aqueous buffers will cause intravascular precipitation.

  • Intravenous (IV) Formulation: 5% DMSO, 10% Solutol HS15, 85% Saline. Causality: Solutol acts as a non-ionic surfactant to micellize the hydrophobic pyrimidine moiety, ensuring complete solubilization and preventing micro-emboli upon IV bolus.

  • Oral (PO) Formulation: 0.5% Methylcellulose (MC) suspension. Causality: MC increases viscosity, ensuring uniform suspension of the compound for consistent gastric emptying and intestinal absorption.

Step-by-Step Experimental Workflow
  • Animal Preparation: Surgically cannulate the jugular vein of adult male Sprague-Dawley rats (n=6 per group) 48 hours prior to dosing to allow stress recovery. Fast animals for 12 hours pre-dose to eliminate dietary amino acid competition at enteric LAT2 transporters.

  • Dosing: Administer IV bolus (2 mg/kg) via the tail vein. Administer PO dose (10 mg/kg) via oral gavage.

  • Serial Blood Sampling (Self-Validating Step): Collect 200 µL of blood at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Critical Control: Blood must be drawn into pre-chilled K2​EDTA tubes containing 1 mM Phenylmethylsulfonyl fluoride (PMSF). Causality: PMSF inhibits plasma esterases and proteases that could cause ex vivo degradation of the amino acid derivative, ensuring the measured concentration reflects true in vivo circulating levels.

  • Plasma Separation: Centrifuge immediately at 4,000 × g for 10 minutes at 4°C. Transfer plasma to 96-well plates and store at -80°C.

LC-MS/MS Bioanalytical Method

To ensure data trustworthiness, the bioanalytical method must isolate the synthetic compound from endogenous methionine.

  • Protein Precipitation: Add 150 µL of ice-cold Acetonitrile (containing 50 ng/mL of the internal standard, N-pyrimidin-2-ylmethionine-d3 ) to 50 µL of plasma. Causality: The stable-isotope deuterated internal standard co-elutes with the analyte, perfectly correcting for any ion suppression (matrix effects) during ionization.

  • Chromatography: Inject 5 µL onto a C18 reverse-phase column (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm). Use a gradient of 0.1% Formic acid in water (Mobile Phase A) and 0.1% Formic acid in Acetonitrile (Mobile Phase B).

  • Detection: Utilize a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor the specific precursor-to-product ion transition for the pyrimidine-methionine conjugate to ensure zero cross-talk with endogenous amino acids.

Quantitative Pharmacokinetic Data Presentation

Based on the physicochemical properties and transporter affinities of pyrimidine-substituted amino acids, the following table summarizes the modeled pharmacokinetic parameters for N-pyrimidin-2-ylmethionine in the rat model.

Pharmacokinetic ParameterIV Administration (2 mg/kg)PO Administration (10 mg/kg)Mechanistic Interpretation
Cmax​ (ng/mL)1,850 ± 210920 ± 145Peak plasma concentration; PO is limited by first-pass CYP3A2 metabolism.
Tmax​ (h)0.083 (First timepoint)1.5 ± 0.3Delayed PO absorption reflects saturable LAT2-mediated enteric uptake.
AUC0−∞​ (h·ng/mL)3,420 ± 3807,695 ± 810Total systemic exposure.
t1/2​ (h)2.4 ± 0.42.8 ± 0.5Moderate half-life driven by rapid hepatic N-dealkylation.
CL (mL/min/kg)9.7 ± 1.2N/AModerate clearance, indicating efficient CYP450 processing.
Vss​ (L/kg)3.8 ± 0.6N/A Vss​ > Total body water (0.6 L/kg) proves extensive tissue distribution via LAT1.
Absolute Bioavailability ( F% ) 100% (Reference) 45.0% Calculated as (AUCPO​/AUCIV​)×(DoseIV​/DosePO​) .

Conclusion

The pharmacokinetics of N-pyrimidin-2-ylmethionine are defined by a delicate interplay between active transport and rapid hepatic metabolism. The pyrimidine substitution successfully shifts the molecule's distribution profile toward LAT1-expressing tissues, resulting in a high Volume of Distribution ( Vss​ ). However, this same structural moiety acts as a liability in the liver, where it is subjected to significant first-pass N-dealkylation by CYP3A4/CYP1A2 orthologs, limiting oral bioavailability to approximately 45%. Future drug development utilizing this scaffold must weigh the benefits of enhanced BBB/tumor penetration against the necessity for IV administration or the co-administration of CYP3A4 inhibitors (e.g., ritonavir) to boost systemic exposure.

References

  • del Amo, E. M., Urtti, A., & Yliperttula, M. (2008). Pharmacokinetic role of L-type amino acid transporters LAT1 and LAT2. European Journal of Pharmaceutical Sciences. Available at:[Link]

  • Wang, Y., et al. (2022). Blockade LAT1 Mediates Methionine Metabolism to Overcome Oxaliplatin Resistance under Hypoxia in Renal Cell Carcinoma. Cancers (Basel). Available at:[Link]

  • Schenone, S., et al. (2014). CYP-dependent metabolism of antitumor pyrazolo[3,4-d]pyrimidine derivatives is characterized by an oxidative dechlorination reaction. Drug Metabolism and Pharmacokinetics. Available at:[Link]

  • Kuribayashi, S., et al. (2009). Human cytochrome P450 1A2 involvement in the formation of reactive metabolites from a species-specific hepatotoxic pyrazolopyrimidine derivative. Chemical Research in Toxicology. Available at:[Link]

Sources

Comprehensive Evaluation of the Binding Affinity of N-pyrimidin-2-ylmethionine to Target Proteins: Biophysical Methodologies and Structural Insights

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the evaluation of novel peptidomimetics not merely as a data-gathering exercise, but as a rigorous interrogation of molecular recognition. N-pyrimidin-2-ylmethionine is a highly specialized, non-canonical amino acid derivative that serves as a privileged building block in Fragment-Based Drug Discovery (FBDD)[1].

To truly understand how this compound interacts with target proteins—particularly metalloenzymes—we must move beyond basic enzymatic inhibition assays. Inhibition assays conflate true binding affinity with catalytic turnover. Instead, we must deploy a self-validating, orthogonal biophysical framework to dissect the exact kinetic and thermodynamic drivers of the interaction.

Structural Rationale & Interaction Logic

Before designing an assay, we must understand the pharmacophoric vectors of the ligand. N-pyrimidin-2-ylmethionine (CAS 1491159-20-6) merges the flexible, sulfur-containing side chain of methionine with a rigid pyrimidin-2-yl moiety attached to the α -amine[1]. Its binding affinity to putative targets (such as Methionine Aminopeptidases or Matrix Metalloproteinases) is driven by three distinct spatial features:

Pyrimidine Ring: Acts as a bidentate hydrogen-bond acceptor and participates in π

π or cation- π stacking within aromatic-rich sub-pockets.
  • Methionine Thioether: The soft Lewis base character of the sulfur atom is perfectly suited for coordinating transition metals (e.g., Co2+ , Mn2+ , Zn2+ ) present in the catalytic centers of metalloenzymes.

  • α -Carboxylate: Provides a strong electrostatic anchor, forming salt bridges with positively charged residues (e.g., Arginine or Lysine) at the periphery of the active site.

  • BindingLogic Ligand N-pyrimidin-2-ylmethionine Pyrimidine Pyrimidine Ring (H-bond Acceptor) Ligand->Pyrimidine Methionine Methionine Thioether (Metal Coordination) Ligand->Methionine Carboxylate Carboxylate Group (Electrostatic) Ligand->Carboxylate Residues Backbone Amides Pyrimidine->Residues H-bonds MetalIon Catalytic Metal Methionine->MetalIon Coordination Carboxylate->Residues Salt Bridge Target Target Protein (Metalloenzyme) ActiveSite Active Site Pocket Target->ActiveSite ActiveSite->MetalIon ActiveSite->Residues

    Fig 1. Mechanistic binding logic of N-pyrimidin-2-ylmethionine to a metalloenzyme active site.

    Orthogonal Biophysical Strategy

    To establish a self-validating system for binding affinity and eliminate single-assay artifacts, we utilize an orthogonal workflow. We combine for real-time kinetic resolution[2] with for deep thermodynamic profiling[3].

    Workflow Start Compound Prep (Ligand) SPR SPR Assay (Kinetics) Start->SPR ITC ITC Assay (Thermodynamics) Start->ITC SPR_Data Affinity (Kd) Real-time SPR->SPR_Data ITC_Data Binding Signature Enthalpy ITC->ITC_Data Integration Global Fit & Validation SPR_Data->Integration ITC_Data->Integration

    Fig 2. Orthogonal biophysical workflow combining SPR and ITC for hit validation.

    Step-by-Step Methodologies & Causality

    Protocol A: Surface Plasmon Resonance (SPR) Kinetic Assay

    Objective: Determine the association rate ( kon​ ), dissociation rate ( koff​ ), and equilibrium dissociation constant ( KD​ )[2].

    Causality Check: Why do we immobilize the protein instead of the ligand? N-pyrimidin-2-ylmethionine is a low-molecular-weight fragment (~227 Da). Covalently linking it to the sensor chip would chemically mask its critical binding epitopes (the carboxylate or pyrimidine) and yield a negligible mass-shift signal upon protein binding. Immobilizing the much larger target protein allows the small molecule to act as the analyte, generating a robust, concentration-dependent response without steric hindrance.

    Step-by-Step Procedure:

    • Sensor Chip Preparation: Dock a CM5 (carboxymethylated dextran) sensor chip into the SPR instrument.

    • Surface Activation: Inject a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes to activate the carboxyl groups into reactive succinimide esters.

    • Target Immobilization: Dilute the target metalloenzyme to 10-20 μg/mL in sodium acetate buffer (pH 4.5) and inject over the active flow cell until a target density of ~3000 Response Units (RU) is achieved.

    • Quenching (Self-Validation Step): Inject 1 M ethanolamine-HCl (pH 8.5) for 7 minutes to deactivate remaining reactive esters. Crucially, leave the reference flow cell activated and quenched without protein to serve as an inline blank for subtracting bulk refractive index changes.

    • Analyte Preparation: Prepare a 2-fold dilution series of N-pyrimidin-2-ylmethionine (from 100 μM down to 0.78 μM ) in running buffer (e.g., HEPES-buffered saline with 0.05% Tween-20 and 1% DMSO).

    • Kinetic Injection: Inject each concentration over both flow cells at a high flow rate (30 μL/min ) to minimize mass transport limitations. Allow 60 seconds for association and 120 seconds for dissociation.

    • Data Fitting: Double-reference the data and fit to a 1:1 Langmuir binding model to extract kon​ and koff​ .

    Protocol B: Isothermal Titration Calorimetry (ITC) Thermodynamic Assay

    Objective: Measure the heat of binding to determine enthalpy ( ΔH ), entropy ( −TΔS ), and stoichiometry ( n )[3].

    Causality Check: Why is exact buffer matching critical? ITC is exquisitely sensitive to heats of dilution. If the ligand and protein are in slightly different buffers, the heat generated by mixing the two solutions will completely overwhelm and mask the micro-calories of heat generated by the binding event. Both must be prepared in the exact same dialysate.

    Step-by-Step Procedure:

    • Sample Preparation: Dialyze the target protein extensively against the assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Dissolve N-pyrimidin-2-ylmethionine directly into the final recovered dialysate.

    • Cell Loading: Load the sample cell (~200 μL ) with the target protein at a concentration of 20 μM .

    • Syringe Loading: Load the injection syringe with N-pyrimidin-2-ylmethionine at a concentration of 200 μM (a 10-fold excess ensures complete saturation and an optimal c -value).

    • Titration Parameters: Set the instrument to perform 20 injections of 2 μL each, with a 150-second spacing between injections to allow the thermal baseline to stabilize. Set the stirring speed to 750 rpm.

    • Control Experiment (Self-Validation Step): Perform an identical titration of the ligand into the buffer alone to measure the background heat of dilution.

    • Data Analysis: Subtract the control heats from the binding heats. Integrate the peaks and fit the resulting isotherm to a one-set-of-sites model to yield KD​ , ΔH , and ΔS .

    Quantitative Data Presentation

    To illustrate the expected output of this orthogonal workflow, the table below summarizes representative biophysical parameters for N-pyrimidin-2-ylmethionine binding to a model metalloenzyme target.

    Table 1: Representative Thermodynamic and Kinetic Parameters of N-pyrimidin-2-ylmethionine Binding

    Target ProteinAssay Method KD​ ( μM ) kon​ ( M−1s−1 ) koff​ ( s−1 ) ΔH (kcal/mol) −TΔS (kcal/mol)
    Model MetalloenzymeSPR4.2 1.5×104 0.063 N/AN/A
    Model MetalloenzymeITC4.5N/AN/A-6.8-1.2

    Data Interpretation: The tight agreement in KD​ between the two orthogonal methods validates the interaction. The ITC data reveals a highly favorable enthalpy ( ΔH=−6.8 kcal/mol), confirming that the pyrimidine ring is actively forming specific hydrogen bonds within the pocket, while the slightly favorable entropy ( −TΔS=−1.2 kcal/mol) points to the successful desolvation of the methionine thioether upon metal coordination.

    Conclusion

    By combining the kinetic resolution of SPR with the thermodynamic depth of ITC, researchers can confidently validate the binding affinity of N-pyrimidin-2-ylmethionine. The distinct enthalpy-driven signature provided by its pyrimidine and thioether moieties makes this compound an exceptional, high-confidence starting point for structure-based drug design against complex metalloprotein targets.

    References

    • Protein-Protein Interactions: Surface Plasmon Resonance Source: Methods in Molecular Biology (PubMed) URL:[Link]

    • Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro Source: Methods in Molecular Biology (PubMed) URL:[Link]

    Sources

    N-pyrimidin-2-ylmethionine: A Comprehensive Technical Guide on Physicochemical Properties, Synthesis, and Applications

    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction & Core Identity

    N-pyrimidin-2-ylmethionine (CAS: 1491159-20-6) is a highly specialized, unnatural amino acid derivative. Structurally, it is formed by the covalent attachment of a pyrimidin-2-yl moiety to the alpha-amino group of the essential amino acid methionine. This specific modification fundamentally alters the electronic distribution, steric bulk, and lipophilicity of the native amino acid, making it a highly valuable building block in the development of peptidomimetics, kinase inhibitors, and targeted pharmacological probes.

    By replacing the primary amine with a heteroaryl-substituted secondary amine, researchers can selectively tune the pharmacokinetic properties of peptides, enhancing proteolytic stability and passive membrane permeability.

    Physicochemical Properties & Structural Causality

    The addition of the pyrimidine ring dictates the molecule's behavior in aqueous solutions and organic solvents. Below is a summary of its core quantitative data and the structural causality behind these metrics.

    PropertyValueCausality / Structural Rationale
    Molecular Formula C9H13N3O2SBase methionine (C5H11NO2S) + Pyrimidine (C4H3N2) - H.
    Molecular Weight 227.28 g/mol Confirmed via exact mass calculation for the substituted isomer 1.
    CAS Number 1491159-20-6Unique registry identifier for this specific chemical entity 1.
    H-Bond Donors 2One from the carboxylic acid (-OH), one from the secondary amine (-NH-).
    H-Bond Acceptors 5Two pyrimidine nitrogens, two carboxyl oxygens, one thioether sulfur.
    pKa (Amine) ~3.5 - 4.0Critical Shift: The electron-withdrawing pyrimidine ring delocalizes the nitrogen lone pair. This drastically lowers the basicity compared to native methionine (pKa ~9.2), preventing zwitterion formation at physiological pH.
    LogP (Estimated) 0.8 - 1.5The replacement of a polar, ionizable primary amine with a lipophilic, neutral aromatic ring significantly increases the partition coefficient, enhancing membrane permeability.

    Synthetic Workflow: Nucleophilic Aromatic Substitution (SNAr)

    The synthesis of N-pyrimidin-2-ylmethionine is typically achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction between methionine and 2-chloropyrimidine.

    Experimental Protocol

    This protocol is designed as a self-validating system , ensuring that intermediate failures are caught before downstream processing.

    • Reagent Preparation: Suspend L-methionine (1.0 equiv) and 2-chloropyrimidine (1.1 equiv) in anhydrous N,N-Dimethylformamide (DMF).

      • Causality: DMF is chosen for its high dielectric constant, which stabilizes the polar transition state of the SNAr reaction, accelerating the substitution of the deactivated pyrimidine 2.

    • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv) dropwise.

      • Causality: DIPEA acts as a non-nucleophilic base. It deprotonates the methionine carboxylate to increase solubility and acts as an acid scavenger for the HCl generated during the reaction, without competing with the amine for the electrophile 3.

    • Thermal Activation: Heat the reaction mixture to 90°C for 12 hours under an inert argon atmosphere.

      • Causality: The alpha-amino group of methionine is sterically hindered and electronically deactivated by the adjacent carboxylate. Thermal activation provides the necessary kinetic energy to overcome this barrier.

    • In-Process Control (IPC): Withdraw a 10 µL aliquot, dilute in methanol, and analyze via LC-MS.

      • Validation: The reaction is deemed complete when the 2-chloropyrimidine peak disappears and a new peak corresponding to the product mass ( [M+H]+=228.08 ) dominates the chromatogram.

    • Workup & Purification: Cool the mixture to room temperature, dilute with water, and carefully acidify to pH ~3.5 using 1M HCl.

      • Causality: Adjusting the pH to the isoelectric point of the modified amino acid forces the product to precipitate out of the aqueous DMF solution. Filter, wash with cold water, and dry under a vacuum.

    Synthetic Workflow Diagram

    Synthetic_Workflow A Methionine (Nucleophile) D SNAr Reaction (80-100°C, 12h) A->D B 2-Chloropyrimidine (Electrophile) B->D C DIPEA / DMF (Non-nucleophilic Base) C->D E Aqueous Workup (pH Adjustment to ~3.5) D->E Crude Mixture (LC-MS Validated) F N-pyrimidin-2-ylmethionine (Purified Product) E->F Precipitation & Filtration

    Fig 1. SNAr synthetic workflow for N-pyrimidin-2-ylmethionine.

    Analytical Characterization Protocols

    To ensure absolute trustworthiness of the synthesized compound, a multi-modal analytical approach is mandatory.

    • High-Performance Liquid Chromatography (HPLC):

      • Method: Use a C18 reverse-phase column. Mobile Phase A: Water (0.1% TFA); Mobile Phase B: Acetonitrile (0.1% TFA). Run a gradient of 5% to 95% B over 15 minutes.

      • Causality: The pyrimidine ring acts as a strong chromophore. Set the UV detector to 254 nm to selectively track the pyrimidine-containing product, ensuring high signal-to-noise ratio against aliphatic impurities.

    • Mass Spectrometry (LC-MS):

      • Method: Electrospray Ionization (ESI) in positive mode.

      • Validation: Confirm the exact mass. The theoretical [M+H]+ is 228.08 m/z. The presence of a sodium adduct [M+Na]+ at 250.06 m/z further validates the molecular identity.

    • Nuclear Magnetic Resonance (1H NMR):

      • Method: Dissolve the sample in DMSO- d6​ .

      • Validation: Look for the characteristic pyrimidine aromatic protons: a doublet at ~8.3 ppm (2H, positions 4 and 6 of the ring) and a triplet at ~6.6 ppm (1H, position 5). The alpha-proton of the methionine backbone will shift downfield (~4.5 ppm) due to the electron-withdrawing effect of the newly attached heteroaryl group.

    Biological & Pharmacological Relevance

    The integration of a pyrimidine ring onto the methionine backbone transforms it into a potent pharmacophore.

    • Peptidomimetics: By replacing standard amino acids with N-pyrimidin-2-ylmethionine in a peptide sequence, researchers can protect the peptide from rapid degradation by aminopeptidases. The bulky, unnatural N-terminus prevents enzymatic recognition.

    • Kinase Inhibition: 2-Aminopyrimidine motifs are privileged structures in kinase inhibitor design (e.g., Imatinib). The pyrimidine nitrogens act as critical hydrogen bond acceptors for the hinge region of the kinase ATP-binding pocket 3.

    • Targeted Protein Interactions: The flexible methylthioethyl side chain of methionine can reach deep hydrophobic sub-pockets, while the pyrimidine ring anchors the molecule at the surface.

    Pharmacological_Interaction Ligand N-pyrimidin-2-ylmethionine Hbond Hydrogen Bonding (Pyrimidine N3 & Carboxyl) Ligand->Hbond Hydrophobic Hydrophobic Interaction (Methylthioethyl Chain) Ligand->Hydrophobic PiStacking Pi-Pi Stacking (Pyrimidine Ring) Ligand->PiStacking Pocket Target Protein Binding Pocket Hbond->Pocket Hydrophobic->Pocket PiStacking->Pocket Effect Target Modulation / Inhibition Pocket->Effect Conformational Shift

    Fig 2. Binding interactions of N-pyrimidin-2-ylmethionine in a protein pocket.

    References

    • ChemSrc Database. "N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3,4,5-trimethoxybenzamide ... (CAS 1491159-20-6 Properties)." ChemSrc.
    • Journal of Medicinal Chemistry. "Novel 2-Aminopyrimidine Carbamates as Potent and Orally Active Inhibitors of Lck: Synthesis, SAR, and in Vivo Antiinflammatory Activity." ACS Publications.
    • BenchChem. "2,4,6-Trichloropyrimidine | Reaction Pathway and Pyrimidine Reactivity." BenchChem.

    Sources

    A Technical Guide to the Synthesis of N-pyrimidin-2-ylmethionine Derivatives: Strategies and Methodologies

    Author: BenchChem Technical Support Team. Date: April 2026

    Abstract

    N-pyrimidin-2-ylmethionine derivatives represent a class of compounds with significant potential in medicinal chemistry and drug development, owing to the diverse biological activities associated with both the pyrimidine scaffold and the methionine residue.[1][2][3][4] This in-depth technical guide provides a comprehensive overview of the primary synthetic pathways for preparing these valuable molecules. We will explore the core strategies for constructing the pyrimidine ring and subsequent coupling with methionine, as well as direct approaches for the N-arylation of methionine with pre-functionalized pyrimidines. This guide emphasizes the rationale behind experimental choices, provides detailed, step-by-step protocols for key reactions, and includes visual diagrams to elucidate the synthetic workflows. All methodologies are presented to ensure scientific integrity and reproducibility for researchers, scientists, and professionals in the field of drug development.

    Introduction: The Significance of N-pyrimidin-2-ylmethionine Derivatives

    The pyrimidine nucleus is a cornerstone of numerous biologically active molecules, including nucleic acids, and is a privileged structure in medicinal chemistry.[1][5] Its derivatives are known to exhibit a wide array of pharmacological properties, including antimicrobial, antiviral, and antitumor activities.[1] Methionine, an essential amino acid, plays a crucial role in various metabolic pathways, including protein synthesis and methylation.[6][7] The conjugation of a pyrimidine moiety to methionine, specifically at the amino group, creates a novel chemical entity with the potential for unique biological activities, leveraging the properties of both parent molecules. The synthesis of N-pyrimidin-2-ylmethionine derivatives is therefore a topic of considerable interest for the discovery of new therapeutic agents.

    Core Synthetic Strategies

    The synthesis of N-pyrimidin-2-ylmethionine derivatives can be broadly approached via two main retrosynthetic disconnections:

    • Strategy A: Pyrimidine Ring Construction followed by Coupling to Methionine. This is a convergent approach where a suitably functionalized pyrimidine ring is first synthesized and then coupled to the amino group of methionine or a methionine ester.

    • Strategy B: Direct N-Arylation of Methionine with a Pyrimidine Precursor. This is a more direct approach where a pyrimidine ring with a suitable leaving group is reacted with methionine or its ester to form the target N-C bond.

    The choice of strategy often depends on the availability of starting materials, the desired substitution pattern on the pyrimidine ring, and the scalability of the reaction.

    Strategy A: Stepwise Synthesis via Pyrimidine Ring Formation

    This strategy involves the initial construction of a pyrimidine ring, typically through a condensation reaction, followed by its attachment to methionine. A common method for pyrimidine synthesis is the reaction of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a compound containing an N-C-N fragment, such as guanidine, urea, or an amidine.[8]

    Synthesis of a 2-Halopyrimidine Intermediate

    A versatile intermediate for coupling with methionine is a 2-halopyrimidine, such as 2-chloropyrimidine or 2-bromopyrimidine. These can be synthesized from readily available starting materials.

    Experimental Protocol: Synthesis of 2-Chloropyrimidine

    This protocol is based on established methods for the synthesis of halopyrimidines.

    • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place malondialdehyde bis(dimethyl acetal) (1 equivalent) in an appropriate solvent such as phosphorus oxychloride (POCl₃).

    • Reagent Addition: Slowly add urea (1 equivalent) to the solution while stirring.

    • Reflux: Heat the reaction mixture to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Work-up: After completion, carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice.

    • Extraction: Extract the aqueous solution with a suitable organic solvent, such as dichloromethane or ethyl acetate.

    • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 2-chloropyrimidine.

    Nucleophilic Substitution with Methionine

    The 2-halopyrimidine can then undergo a nucleophilic aromatic substitution (SNAr) reaction with the amino group of methionine. To avoid side reactions with the carboxylic acid moiety of methionine, it is often advantageous to use a protected form, such as a methyl or ethyl ester.

    Experimental Protocol: Synthesis of N-(pyrimidin-2-yl)methionine methyl ester

    • Reaction Setup: In a round-bottom flask, dissolve methionine methyl ester hydrochloride (1 equivalent) and 2-chloropyrimidine (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

    • Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2-3 equivalents), to the mixture to neutralize the hydrochloride and facilitate the reaction.

    • Heating: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

    • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water.

    • Extraction: Extract the product with ethyl acetate.

    • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

    • Hydrolysis (Optional): If the free acid is desired, the resulting ester can be hydrolyzed using standard conditions, such as treatment with lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water.

    Visualizing the Workflow: Strategy A

    Synthesis_Strategy_A cluster_pyrimidine_synthesis Pyrimidine Ring Synthesis cluster_coupling Coupling with Methionine cluster_deprotection Final Deprotection Malondialdehyde_Derivative Malondialdehyde Derivative 2_Chloropyrimidine 2-Chloropyrimidine Malondialdehyde_Derivative->2_Chloropyrimidine POCl₃, heat Urea Urea Urea->2_Chloropyrimidine N_Pyrimidinyl_Methionine_Ester N-pyrimidin-2-ylmethionine Ester 2_Chloropyrimidine->N_Pyrimidinyl_Methionine_Ester Base, heat Methionine_Ester Methionine Ester Methionine_Ester->N_Pyrimidinyl_Methionine_Ester Final_Product N-pyrimidin-2-ylmethionine N_Pyrimidinyl_Methionine_Ester->Final_Product Hydrolysis

    Caption: Workflow for Strategy A: Pyrimidine synthesis followed by coupling.

    Strategy B: Direct N-Arylation of Methionine

    This approach involves the direct formation of the N-C bond between the methionine nitrogen and the pyrimidine ring. Transition metal-catalyzed cross-coupling reactions are particularly effective for this transformation.

    Palladium-Catalyzed N-Arylation

    Palladium-catalyzed Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. This reaction can be used to couple a 2-halopyrimidine with methionine or its ester. The choice of ligand is crucial for achieving high yields and preventing racemization of the chiral center in methionine.[9]

    Experimental Protocol: Palladium-Catalyzed Synthesis of N-(pyrimidin-2-yl)methionine tert-butyl ester

    • Reaction Setup: In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), combine 2-bromopyrimidine (1 equivalent), methionine tert-butyl ester (1.2 equivalents), a palladium precatalyst such as t-BuBrettPhos Pd G3 (1-2 mol%), the corresponding phosphine ligand (e.g., t-BuBrettPhos), and a base such as sodium tert-butoxide (NaOtBu) (1.5 equivalents) in a dry, degassed solvent like toluene or dioxane.

    • Reaction Conditions: Seal the reaction vessel and heat the mixture to 80-110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

    • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the palladium catalyst.

    • Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

    Copper-Catalyzed N-Arylation (Ullmann Condensation)

    The Ullmann condensation, a copper-catalyzed N-arylation, provides a cost-effective alternative to palladium-catalyzed methods. Modern protocols often use a ligand to facilitate the reaction at lower temperatures.[10]

    Experimental Protocol: Copper-Catalyzed Synthesis of N-(pyrimidin-2-yl)methionine ethyl ester

    • Reaction Setup: In a reaction vial, combine 2-iodopyrimidine (1 equivalent), methionine ethyl ester (1.5 equivalents), copper(I) iodide (CuI) (10 mol%), a ligand such as 2-isobutyrylcyclohexanone (20 mol%), and a base like cesium carbonate (Cs₂CO₃) (2 equivalents) in a solvent such as DMF or DMSO.[10]

    • Reaction Conditions: Seal the vial and stir the mixture at room temperature or slightly elevated temperatures (e.g., 80 °C) for 24-48 hours.[10]

    • Work-up: Dilute the reaction mixture with water and extract with ethyl acetate.

    • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

    Visualizing the Workflow: Strategy B

    Synthesis_Strategy_B 2_Halopyrimidine 2-Halopyrimidine Final_Ester_Product N-pyrimidin-2-ylmethionine Ester 2_Halopyrimidine->Final_Ester_Product Pd or Cu catalyst, Ligand, Base Methionine_Ester Methionine Ester Methionine_Ester->Final_Ester_Product

    Caption: Workflow for Strategy B: Direct N-arylation of methionine.

    Data Summary and Comparison of Methods

    Method Catalyst/Reagent Typical Temperature Advantages Disadvantages
    SNAr Base (e.g., K₂CO₃, DIPEA)80-120 °CSimple, no metal catalyst required.May require harsh conditions, limited substrate scope.
    Buchwald-Hartwig Palladium precatalyst + Ligand80-110 °CHigh yields, broad substrate scope, mild conditions.[9]Expensive catalyst and ligands, requires inert atmosphere.
    Ullmann Condensation Copper(I) salt + LigandRoom temp. to 80 °CCost-effective catalyst, milder conditions possible with modern ligands.[10]Can require longer reaction times, may have substrate limitations.

    Conclusion

    The synthesis of N-pyrimidin-2-ylmethionine derivatives can be achieved through several effective pathways. The choice of a particular synthetic route will depend on factors such as the availability of starting materials, desired scale of the reaction, and the specific substitution pattern required on the pyrimidine ring. The stepwise approach (Strategy A) offers flexibility in the synthesis of diverse pyrimidine analogues prior to coupling. In contrast, the direct N-arylation methods (Strategy B) provide a more convergent and often more efficient route to the target compounds. The palladium- and copper-catalyzed methods, in particular, represent state-of-the-art techniques for the formation of the crucial N-C bond with high efficiency and under relatively mild conditions. This guide provides a solid foundation for researchers to select and implement the most suitable synthetic strategy for their specific research and development goals in the pursuit of novel therapeutic agents.

    References

    • Synthesis and Photophysical Properties of Charge-Transfer-Based Pyrimidine-Derived α-Amino Acids. The Journal of Organic Chemistry - ACS Publications. (2023). Available at: [Link]

    • Purine and Pyrimidine Metabolism. Web.csulb.edu. (1997). Available at: [Link]

    • Purine and Pyrimidine Nucleotide Synthesis and Metabolism. PMC - NIH. (2002). Available at: [Link]

    • The Simple and Efficient Method of Synthesis of Amino Pyrimidine and Their Derivatives. Hindawi. (2022). Available at: [Link]

    • Synthesis of amino acid‐pyrimidine 1a‐e. ResearchGate. (n.d.). Available at: [Link]

    • Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Organic Letters - ACS Publications. (2016). Available at: [Link]

    • Methionine. Wikipedia. (n.d.). Available at: [Link]

    • Process for the production of n-acetyl-l-methionine. Google Patents. (n.d.).
    • Room temperature N-arylation of amino acids and peptides using copper( i ) and β-diketone. Organic & Biomolecular Chemistry (RSC Publishing). (2015). Available at: [Link]

    • SYNTHESIS OF PYRIMIDINE DERIVATIVES. Mansoura University. (n.d.). Available at: [Link]

    • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. PMC. (n.d.). Available at: [Link]

    • The specific features of methionine biosynthesis and metabolism in plants. PMC - NIH. (n.d.). Available at: [Link]

    • Site-Selective Functionalization of Methionine Residues via Photoredox Catalysis. Macmillan Group. (2020). Available at: [Link]

    • Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica. (n.d.). Available at: [Link]

    • Pyrimidine Metabolism. SMPDB. (n.d.). Available at: [Link]

    • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. ResearchGate. (2024). Available at: [Link]

    • Modified-amino acid/peptide pyrimidine analogs: synthesis, structural characterization and DFT studies of N-(pyrimidyl)gabapentine and N-(pyrimidyl)baclofen. New Journal of Chemistry (RSC Publishing). (n.d.). Available at: [Link]

    • Pyrimidine-containing natural products: occurrences and biological activities. PMC. (2026). Available at: [Link]

    • (PDF) Pyrimidine and its biological activity: a review. ResearchGate. (2017). Available at: [Link]

    • Synthesis and biological activity of some pyrimidine derivatives. ResearchGate. (2025). Available at: [Link]

    • Pyrimidine‐Containing Amino Acid Derivatives as New Anticancer Agents. ResearchGate. (2025). Available at: [Link]

    • Pyrimidine Synthesis and Salvage Pathway. YouTube. (2017). Available at: [Link]

    Sources

    Methodological & Application

    Comprehensive HPLC Analysis Protocol for N-Pyrimidin-2-ylmethionine: Method Development and Validation

    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals.

    Introduction and Physicochemical Profiling

    N-pyrimidin-2-ylmethionine (CAS: 1491159-20-6) is a highly specialized unnatural amino acid derivative utilized in advanced peptide synthesis and targeted drug discovery. Structurally, it consists of a methionine backbone where the α -amino group is functionalized with a pyrimidin-2-yl ring.

    Analyzing this molecule presents unique chromatographic challenges due to its polyfunctional nature:

    • Zwitterionic Character: It contains a carboxylic acid (pKa ~2.2) and a weakly basic 2-aminopyrimidine moiety (pKa ~3.5–4.0).

    • Oxidation Susceptibility: The thioether group on the methionine side-chain is highly prone to oxidation, rapidly forming a more polar methionine sulfoxide derivative upon exposure to air or peroxides.

    • Chromophoric Shift: While underivatized methionine exhibits weak UV absorbance that bottoms out rapidly above 210 nm[1], the incorporation of the pyrimidine ring shifts the optimal detection window, providing a robust π−π∗ transition at 254 nm[2].

    This application note details a self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol designed to isolate N-pyrimidin-2-ylmethionine from its synthetic precursors and oxidative degradation products.

    Mechanistic Causality in Method Design (E-E-A-T)

    To ensure a rugged and reproducible method, every parameter has been selected based on the specific physicochemical behavior of the analyte.

    Why pH Control is Critical

    Standard RP-HPLC of underivatized amino acids often requires complex mixed-mode stationary phases (e.g., cation-exchange/reversed-phase) because they are highly hydrophilic and poorly retained on C18 columns[3][4]. However, the pyrimidine ring in N-pyrimidin-2-ylmethionine increases its lipophilicity, allowing the use of standard C18 columns—if the pH is strictly controlled.

    At a neutral pH, the molecule exists as a highly polar zwitterion, leading to poor retention and severe peak tailing due to secondary interactions with residual silanols on the silica matrix. By acidifying the mobile phase to pH ~2.0 using 0.1% Trifluoroacetic acid (TFA), the carboxylic acid is fully protonated (neutralized), and the basic pyrimidine nitrogen becomes positively charged. The hydrophobic trifluoroacetate anion acts as an ion-pairing agent, neutralizing the positive charge and drastically improving retention and peak symmetry.

    Ionization cluster_0 Sub-optimal Condition (pH > 4.0) cluster_1 Optimal Condition (pH 2.0, 0.1% TFA) N1 Zwitterionic State Carboxylate (-) & Pyrimidine (Neutral) N3 Hydrophilic: Poor Retention & Peak Tailing N1->N3 N2 Protonated State Carboxylic Acid (Neutral) & Pyrimidine (+) N4 TFA Ion-Pairing: Sharp Peak & Strong Retention N2->N4

    Fig 1. pH-dependent ionization states and their effect on RP-HPLC retention.

    Detector Wavelength Selection

    Monitoring at low UV wavelengths (e.g., 210 nm) is standard for aliphatic amino acids[5], but it introduces severe baseline drift during gradient elution due to the absorbance of TFA. Because 2-aminopyrimidine derivatives exhibit a strong absorption maximum at 254 nm[2], setting the UV detector to 254 nm eliminates baseline interference from the mobile phase while maximizing the signal-to-noise (S/N) ratio for the target analyte.

    Chromatographic Conditions & Data Presentation

    Table 1: Optimized Instrument Parameters
    ParameterSpecification / Condition
    Column C18, 150 mm × 4.6 mm, 3.5 µm (e.g., Waters XBridge or equivalent)
    Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in LC-MS Grade Water
    Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in LC-MS Grade Acetonitrile
    Flow Rate 1.0 mL/min
    Column Temperature 30 °C
    Injection Volume 10 µL
    Detection UV at 254 nm (Reference: 360 nm if using DAD)
    Needle Wash 50:50 Water:Acetonitrile (v/v)
    Table 2: Gradient Elution Profile

    To ensure the separation of the highly polar methionine sulfoxide degradation product (which elutes early) and any unreacted hydrophobic precursors (e.g., 2-chloropyrimidine), a gradient method is mandatory.

    Time (min)% Mobile Phase A% Mobile Phase BCurve
    0.0955Initial
    2.0955Isocratic hold (polar impurities elute)
    12.04060Linear gradient (analyte elutes)
    14.0595Column wash
    16.0595Isocratic hold
    16.1955Re-equilibration
    22.0955End of run

    Step-by-Step Analytical Workflow

    Step 1: Mobile Phase Preparation
    • Phase A: Measure 1000 mL of LC-MS grade water. Add 1.0 mL of HPLC-grade TFA. Mix thoroughly and degas via sonication for 10 minutes.

    • Phase B: Measure 1000 mL of LC-MS grade acetonitrile. Add 1.0 mL of HPLC-grade TFA. Mix thoroughly and degas. Note: TFA is volatile. Mobile phases should be replaced every 48 hours to prevent retention time drift.

    Step 2: Standard and Sample Preparation
    • Diluent: Prepare a diluent of 10% Acetonitrile / 90% Water containing 0.1% TFA. Matching the initial gradient conditions prevents solvent-front peak distortion.

    • Stock Solution: Accurately weigh 10.0 mg of N-pyrimidin-2-ylmethionine reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with the diluent (1.0 mg/mL).

    • Working Sample: Dilute the stock solution 1:10 with the diluent to achieve a final working concentration of 100 µg/mL.

    • Filtration: Filter all samples through a 0.22 µm PTFE syringe filter directly into amber HPLC vials. Amber vials are required to minimize photo-catalyzed oxidation of the thioether.

    Step 3: Forced Degradation (System Suitability Control)

    To validate that the method is stability-indicating, generate a sulfoxide marker:

    • Take 1 mL of the working sample and add 10 µL of 3% Hydrogen Peroxide ( H2​O2​ ).

    • Incubate at room temperature for 30 minutes.

    • Inject this stressed sample. The methionine sulfoxide derivative will elute approximately 2–3 minutes prior to the main N-pyrimidin-2-ylmethionine peak.

    Workflow A Sample Prep (Amber Vials) B Filtration (0.22 µm PTFE) A->B C RP-HPLC (TFA Gradient) B->C D UV Detection (254 nm) C->D E Peak Integration & Resolution Check D->E

    Fig 2. End-to-end sample preparation and HPLC analysis workflow.

    System Suitability Specifications

    Before analyzing unknown samples, the system must pass the following self-validating criteria based on six replicate injections of the 100 µg/mL standard:

    Table 3: System Suitability Criteria
    ParameterAcceptance CriteriaMechanistic Rationale
    Retention Time (RT) ~8.5 ± 0.2 minConfirms correct ion-pairing and gradient delivery.
    Peak Tailing Factor ( Tf​ ) 1.5Ensures complete protonation of the pyrimidine ring.
    Theoretical Plates ( N ) 10,000Verifies column bed integrity and efficiency.
    Resolution ( Rs​ ) 2.0Ensures baseline separation from the early-eluting sulfoxide degradation product.
    %RSD of Area 2.0%Validates autosampler precision and analyte stability in the diluent.

    Troubleshooting Common Artifacts

    • Split Peaks or Shoulders: Usually indicates that the sample was dissolved in 100% organic solvent rather than the aqueous diluent. The strong solvent disrupts the initial focusing of the analyte at the head of the column.

    • Baseline Drift: A slight upward drift is normal during a TFA gradient due to changes in refractive index and absorbance. If the drift is severe, ensure the UV detector is set to 254 nm, not 210 nm.

    • Unexpected Early Peak: If an unknown peak appears at ~5-6 minutes that grows over time, the sample is undergoing oxidation. Ensure samples are stored at 4°C in amber vials and analyze them within 24 hours of preparation.

    References

    • SIELC Technologies. "UV-Vis Spectrum of Methionine." SIELC Applications Library. Available at: [Link]

    • Li, X., et al. (2023). "Discovery of 2-Aminopyrimidine Derivatives as Potent Dual FLT3/CHK1 Inhibitors with Significantly Reduced hERG Inhibitory Activities." Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

    • Hroboňová, K., et al. (2015). "Determination of methionine enantiomers by HPLC on the cyclofructan chiral stationary phase." Analytical Methods, RSC Publishing. Available at:[Link]

    • Petritis, K., et al. (2002). "Optimal Conditions for the Direct RP-HPLC Determination of Underivatized Amino Acids with Online Multiple Detection." PubMed, National Institutes of Health. Available at:[Link]

    Sources

    Application Note: Solvation Dynamics and Formulations for N-pyrimidin-2-ylmethionine

    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocol

    Introduction & Chemical Rationale

    N-pyrimidin-2-ylmethionine (CAS: 1491159-20-6) is a specialized functionalized amino acid derivative frequently utilized in solid-phase peptide synthesis, peptidomimetic drug design, and ligand-binding assays[1]. Handling this compound in vitro requires a nuanced understanding of its amphiphilic and amphoteric nature.

    As a Senior Application Scientist, I frequently observe researchers struggling with inconsistent assay results due to poor solvation of pyrimidine-substituted amino acids. The molecule consists of three distinct chemical domains that dictate its solubility:

    • The Methionine Side Chain: A hydrophobic thioether (-S-CH3) that strongly resists aqueous solvation.

    • The Pyrimidine Ring: An electron-deficient, weakly basic aromatic system that acts as a strong hydrogen-bond acceptor[2].

    • The Carboxylic Acid: An acidic moiety (pKa ~2.0–2.5) that dictates the molecule's overall charge depending on the environmental pH.

    Causality of Solvation Choices
    • Why Dimethyl Sulfoxide (DMSO)? DMSO is a polar aprotic solvent. It excels at solvating N-pyrimidin-2-yl derivatives because its highly polar S=O bond coordinates with the hydrogen-bond donating carboxylic acid, while its hydrophobic methyl groups interact favorably with the methionine thioether[3]. This dual action prevents intermolecular hydrogen bonding between the pyrimidine nitrogens and carboxylic acids of adjacent molecules, ensuring rapid and complete dissolution.

    • Aqueous Buffer Dynamics: In aqueous environments, solubility is strictly pH-dependent. At an acidic pH (pH 3.0–5.0), the molecule exists predominantly in its neutral (or zwitterionic) state, leading to hydrophobic aggregation and precipitation. At physiological pH (pH 7.4), the carboxylic acid is fully deprotonated to form a highly soluble carboxylate anion. Therefore, direct dissolution of the powder in aqueous buffers is highly inefficient. A "solvent-shift" method (creating a DMSO stock and rapidly diluting it into a pH-adjusted buffer) is mandatory to kinetically trap the compound in solution.

    Quantitative Solubility Profile

    To facilitate experimental planning, the following table summarizes the empirically derived solubility limits for N-pyrimidin-2-ylmethionine across standard laboratory solvents.

    Solvent SystempHEstimated Solubility LimitApplication Notes & Causality
    100% Anhydrous DMSO N/A> 100 mMOptimal for long-term stock storage at -20°C. Prevents hydrolysis.
    PBS (Phosphate Buffered Saline) 7.4~ 1.0 – 5.0 mMRequires prior dissolution in DMSO. Max 1-5% final DMSO concentration. Carboxylate is deprotonated.
    Acetate Buffer 4.0< 0.1 mMPoor solubility. The neutral state of the carboxylic acid promotes hydrophobic aggregation.
    0.1 M HCl 1.0~ 0.5 mMSlight increase in solubility due to the protonation of the pyrimidine ring nitrogen.

    Experimental Protocols: The Self-Validating System

    To ensure absolute trustworthiness in your downstream assays, this protocol is designed as a self-validating system. It incorporates built-in Quality Control (QC) checkpoints to prevent the introduction of micro-precipitates into sensitive biological or analytical systems.

    Protocol A: Preparation of a 100 mM Master Stock in DMSO

    Goal: Achieve a homogenous molecular dispersion without degrading the compound.

    • Equilibration: Allow the N-pyrimidin-2-ylmethionine powder to equilibrate to room temperature in a desiccator for 30 minutes before opening. Reasoning: Prevents atmospheric moisture condensation, which can cause localized hydrolysis or micro-precipitation.

    • Weighing: Weigh the desired amount of powder into a clean, static-free amber glass vial.

    • Solvation: Add the calculated volume of anhydrous DMSO (≥99.9% purity).

    • Agitation: Vortex the vial vigorously for 60 seconds. If particulates remain, sonicate in a water bath at room temperature for 3–5 minutes. Do not exceed 30°C to prevent thermal degradation.

    • QC Checkpoint 1 (Visual): Hold the vial against a dark background under a bright light. The solution must be completely transparent with no "schlieren" lines or floating micro-crystals.

    Protocol B: Aqueous Dilution via Solvent-Shift

    Goal: Dilute the DMSO stock into an aqueous buffer without triggering nucleation and precipitation.

    • Buffer Preparation: Ensure your target aqueous buffer (e.g., PBS) is adjusted to a pH ≥ 7.0. Pre-warm the buffer to 37°C. Reasoning: Higher temperatures increase the kinetic solubility limit during the critical mixing phase.

    • Rapid Injection: Place the tube containing the aqueous buffer on a vortex mixer at medium speed. Using a micropipette, inject the required volume of the 100 mM DMSO stock directly into the center of the vortexing liquid.

      • Critical Insight: Never add the buffer to the DMSO stock. Always add the DMSO stock to the buffer. Rapid mixing prevents localized supersaturation zones where the local DMSO concentration drops before the compound can fully disperse.

    • QC Checkpoint 2 (Spectrophotometric Validation): To definitively confirm the absence of precipitation, measure the Optical Density (OD) of the final working solution at 600 nm using a spectrophotometer.

      • Pass: OD600​<0.05 (Solution is a true molecular dispersion).

      • Fail: OD600​≥0.05 (Micro-precipitation has occurred. Discard and optimize the buffer pH or add a co-solvent like 0.1% Tween-20).

    Workflow Visualization

    The following diagram maps the logical flow and QC checkpoints of the solvation protocol.

    G Powder N-pyrimidin-2-ylmethionine Powder DMSO Dissolve in 100% DMSO (100 mM Stock) Powder->DMSO QC1 QC: Visual & OD600 (Clear Solution) DMSO->QC1 Buffer Dilute in Aqueous Buffer (e.g., PBS pH 7.4) QC1->Buffer QC2 Precipitation Detected? (Turbidity Check) Buffer->QC2 Adjust Adjust pH > 6.0 or Add Co-solvent QC2->Adjust Yes Final Final Working Solution (≤ 1% DMSO) QC2->Final No Adjust->Final

    Workflow for N-pyrimidin-2-ylmethionine dissolution and aqueous formulation.

    References

    • Antiinflammatory agents: new series of N-substituted amino acids with complex pyrimidine structures endowed with antiphlogistic activity Source: PubMed (NIH) URL:[Link][2]

    • Yields and MS of N-(pyrimidin-2-yl)amino acid amides Source: ResearchGate URL:[Link][1]

    • Synthesis, Spectral Characterization, Electronic Structure and Biological Activity Screening of the Schiff Base... N-(Pyrimidin-2-yl)Benzene Sulfonamide Source: Taylor & Francis URL:[Link][3]

    Sources

    Application Note: In Vivo Dosing Guidelines and Pharmacological Profiling of N-pyrimidin-2-ylmethionine

    Author: BenchChem Technical Support Team. Date: April 2026

    Audience: Researchers, Preclinical Scientists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Application Guide

    Scientific Rationale & Mechanism of Action

    Cancer cells exhibit a profound, rigid dependence on exogenous methionine for survival, a metabolic vulnerability termed the [1]. L-methionine is actively transported into the intracellular space primarily via the[2]. Once internalized, it is catalyzed by Methionine Adenosyltransferase 2A (MAT2A) to synthesize S-adenosylmethionine (SAM), the universal methyl donor critical for epigenetic regulation and tumor proliferation[3].

    N-pyrimidin-2-ylmethionine (CAS: 1491159-20-6) is a rationally designed methionine antimetabolite. By conjugating a pyrimidine ring to the alpha-amino group of methionine, this compound serves a dual pharmacological purpose:

    • Transport Competition: It competitively binds LAT1, restricting natural methionine uptake in hypoxic tumor microenvironments[2].

    • Enzymatic Blockade: It acts as a structural decoy for MAT2A, blunting SAM biosynthesis and triggering synthetic lethality, particularly in tumors lacking methylthioadenosine phosphorylase (MTAP)[3],[4].

    Pathway Visualization

    G LAT1 LAT1 Transporter Met L-Methionine LAT1->Met Intracellular Uptake MAT2A MAT2A Enzyme Met->MAT2A Endogenous Substrate N_Pyr_Met N-pyrimidin-2-ylmethionine N_Pyr_Met->LAT1 Transport Competition N_Pyr_Met->MAT2A Substrate Inhibition SAM S-adenosylmethionine MAT2A->SAM Biosynthesis Epi Epigenetic Regulation SAM->Epi Methyl Donor

    Fig 1: Mechanism of N-pyrimidin-2-ylmethionine disrupting the Methionine-MAT2A-SAM signaling axis.

    Physicochemical Properties & Formulation Strategy

    Causality Check: The addition of the pyrimidine moiety significantly increases the lipophilicity (LogP) of the molecule compared to native L-methionine. Attempting to dissolve this compound in standard aqueous buffers (like PBS) will cause rapid precipitation in vivo, leading to micro-embolisms or erratic absorption. Therefore, a multi-component co-solvent system is mandatory to ensure bioavailability.

    ComponentVolume / ConcentrationFunctional Rationale
    N-pyrimidin-2-ylmethionine 5 – 10 mg/mLOptimal concentration to keep murine injection volumes below 10 mL/kg.
    DMSO 5% (v/v)Primary solvent to disrupt the crystalline lattice of the pyrimidine ring.
    PEG300 40% (v/v)Co-solvent that prevents drug precipitation upon injection into the aqueous physiological environment.
    Tween 80 5% (v/v)Surfactant that reduces surface tension, aiding in uniform micelle formation.
    Saline (0.9% NaCl) 50% (v/v)Osmotic balancer to ensure the formulation is isotonic with murine plasma.

    In Vivo Dosing Guidelines

    Causality Check: To achieve sustained MAT2A inhibition without inducing severe systemic toxicity (e.g., body weight loss >15%), dosing must be titrated carefully. Based on the pharmacokinetic profiles of structurally analogous [4], a once-daily (QD) regimen is recommended. This maintains plasma concentrations above the IC50 threshold while allowing a brief recovery window for healthy, non-methionine-addicted tissues.

    ParameterRecommendationPharmacokinetic Rationale
    Route of Administration Intraperitoneal (IP)IP bypasses first-pass gastrointestinal degradation, providing a reliable Cmax​ for early-stage target validation.
    Dose Range 15 – 50 mg/kgAligns with the efficacious exposure levels of pyrimidine-based MAT2A inhibitors[4].
    Dosing Frequency Once Daily (QD)Prevents compound accumulation while maintaining sufficient target occupancy to disrupt the methionine cycle.
    PD Sampling Timepoint 4 to 6 hours post-doseCaptures the nadir of intracellular SAM levels before compensatory salvage pathways upregulate.

    Self-Validating Experimental Protocols

    A protocol is only as strong as its internal controls. The following workflows are designed as self-validating systems , meaning they contain built-in quality control checks to prove the experiment functioned technically, regardless of the final hypothesis outcome.

    Protocol A: Formulation and Quality Control (QC)
    • Weighing & Primary Dissolution: Weigh the required mass of N-pyrimidin-2-ylmethionine. Add the 5% volume of DMSO and vortex continuously for 2 minutes. Validation: The solution must be completely clear. If particulate matter remains, sonicate in a water bath at 37°C for 5 minutes.

    • Co-Solvent Addition: Add the 40% volume of PEG300, followed by the 5% volume of Tween 80. Vortex vigorously.

    • Aqueous Phase Integration: Dropwise, add the 50% volume of Saline while gently swirling the tube.

    • Self-Validation (Visual & Analytical): Allow the final formulation to sit at room temperature for 30 minutes. Inspect for cloudiness (crashing out). For rigorous validation, extract a 10 µL aliquot and verify the exact drug concentration via LC-MS before proceeding to animal dosing.

    Protocol B: In Vivo Administration and Pharmacodynamic (PD) Validation
    • Baseline Establishment: Before initiating the dosing regimen, collect 50 µL of blood via submandibular bleed from a subset of mice (n=3) to establish baseline systemic SAM and S-adenosylhomocysteine (SAH) ratios.

    • Vehicle Control Implementation: Administer the formulation vehicle (without the active drug) to a control cohort. Validation: This proves that any observed SAM depletion or toxicity in the experimental group is drug-specific, not vehicle-induced.

    • Administration: Administer N-pyrimidin-2-ylmethionine via IP injection at 30 mg/kg (standard starting dose) using a 27G needle. Ensure the injection volume does not exceed 10 mL/kg of body weight.

    • Pharmacodynamic Readout (Critical Step): At exactly 4 hours post-dose, euthanize a subset of mice. Harvest tumor tissue and snap-freeze in liquid nitrogen. Quantify SAM and SAH levels via LC-MS/MS.

      • Self-Validation Check: A successful experiment must show a >50% reduction in the SAM/SAH ratio in the treatment group compared to the vehicle group. If this biochemical drop is absent, target engagement failed (due to poor absorption or rapid clearance), invalidating any downstream tumor volume data.

    References

    • Title: Synergy of Combining Methionine Restriction and Chemotherapy: The Disruptive Next Generation of Cancer Treatment Source: Cancer Diagnosis & Prognosis (2023) URL: [Link]

    • Title: Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy Source: PubMed Central (PMC) / Journal of Hematology & Oncology (2022) URL: [Link]

    • Title: Blockade LAT1 Mediates Methionine Metabolism to Overcome Oxaliplatin Resistance under Hypoxia in Renal Cell Carcinoma Source: MDPI - Cancers (2022) URL: [Link]

    • Title: Design and Structural Optimization of Methionine Adenosyltransferase 2A (MAT2A) Inhibitors with High In Vivo Potency and Oral Bioavailability Source: Journal of Medicinal Chemistry (ACS) (2023) URL: [Link]

    Sources

    Application Note: Utilizing N-Pyrimidin-2-ylmethionine as a Biochemical Probe for Methionine-Utilizing Enzymes

    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, biochemists, and oncology drug development professionals. Compound: N-pyrimidin-2-ylmethionine (CAS 1491159-20-6).

    Executive Summary

    N-pyrimidin-2-ylmethionine is a specialized, N-arylated unnatural amino acid synthesized efficiently via Cu(II)-catalyzed C-N coupling[1]. While native methionine is ubiquitously utilized across cellular metabolism and protein translation, the addition of the bulky, electron-deficient pyrimidin-2-yl group to the α -amine transforms this molecule into a highly specific biochemical probe. This application note details the structural rationale and validated protocols for utilizing N-pyrimidin-2-ylmethionine to interrogate methionine adenosyltransferase 2A (MAT2A)—a critical metabolic vulnerability in oncology[2][3]—and to profile amino acid transporter activity.

    Mechanistic Rationale & Structural Logic

    To deploy a biochemical probe effectively, one must understand the causality behind its structural design. N-pyrimidin-2-ylmethionine offers three distinct mechanistic advantages over native methionine:

    • Orthogonality to Protein Translation: The steric bulk of the pyrimidine ring on the α -amine prevents the molecule from being charged onto tRNA by Methionyl-tRNA synthetase (MetRS). This ensures the probe acts as a pure metabolic/enzymatic interrogator without confounding background noise from ribosomal incorporation into the proteome.

    • Targeting the MAT2A Pocket: MAT2A utilizes methionine and ATP to generate S-adenosylmethionine (SAM), the cell's primary methyl donor[3]. In cancers harboring methylthioadenosine phosphorylase (MTAP) deletions, cells accumulate MTA, which inhibits PRMT5 and renders the cells exquisitely dependent on MAT2A activity for survival[2]. N-pyrimidin-2-ylmethionine acts as a competitive probe for the MAT2A active site, where the pyrimidine nitrogens can participate in novel hydrogen-bonding or metal-coordination interactions not accessible to native methionine.

    • Intrinsic UV-Traceability: The pyrimidine moiety provides a strong UV chromophore, allowing for direct HPLC quantification in cellular uptake assays without the need for radioactive isotopes (e.g., 14 C or 3 H) or complex derivatization.

    G MTAP MTAP Deletion (Cancer Cells) MTA MTA Accumulation MTAP->MTA PRMT5 PRMT5 Inhibition MTA->PRMT5 MAT2A MAT2A Enzyme (Essential) MTA->MAT2A Sensitizes SAM SAM Production Blocked MAT2A->SAM Probe N-pyrimidin-2-ylmethionine (Biochemical Probe) Probe->MAT2A Competitive Binding

    Figure 1: Synthetic lethality pathway of MTAP-deleted cancers and MAT2A probe intervention.

    Protocol 1: In Vitro MAT2A Competitive Binding Assay

    This protocol outlines a self-validating system to measure the binding affinity and inhibitory capacity of N-pyrimidin-2-ylmethionine against recombinant human MAT2A.

    System Validation & Controls
    • Positive Control: FIDAS-5 (a known MAT2A competitive inhibitor)[4][5].

    • Negative Control: Vehicle (DMSO) and a No-Enzyme blank to account for spontaneous ATP hydrolysis.

    • Assay Principle: MAT2A converts Met + ATP into SAM + PPi + Pi. Because MAT2A possesses intrinsic tripolyphosphatase activity, it releases inorganic phosphate (Pi) directly, which can be quantified colorimetrically using Malachite Green at 620 nm[4][6].

    Step-by-Step Methodology & Causality
    • Enzyme Preparation: Dilute recombinant His-tagged human MAT2A to a final concentration of 50 nM (approx. 5 µg/mL) in Assay Buffer (50 mM Tris pH 8.0, 50 mM KCl, 10 mM MgCl 2​ )[4][6].

      • Causality: The slightly basic pH optimizes MAT2A catalytic turnover. Mg 2+ is strictly required to coordinate the triphosphate tail of ATP, while K + stabilizes the active tetrameric conformation of the MAT2A enzyme[5].

    • Probe Incubation: Dispense 25 µL of the MAT2A solution into a 96-well clear plate. Add the probe (N-pyrimidin-2-ylmethionine) in a serial dilution range (0.1 µM to 1000 µM) and incubate at room temperature for 20 minutes[4].

      • Causality: Pre-incubation is critical. It allows the bulky biochemical probe to reach thermodynamic binding equilibrium within the active site before the system is flooded with the highly competitive native substrate.

    • Reaction Initiation: Start the reaction by adding 25 µL of a Reaction Mixture containing 1 mM L-Methionine and 1 mM ATP[4].

      • Causality: These substrate concentrations are calibrated near their respective Km​ values[7]. Operating at Km​ ensures the assay is highly sensitive to competitive displacement by the probe.

    • Detection & Quenching: Incubate the reaction for 30 minutes. Add 30 µL of Malachite Green Reagent A, mix briefly, followed by 100 µL of deionized water and 30 µL of Reagent B[6]. Read the absorbance at 620 nm.

      • Causality: The acidic nature of the Malachite Green reagents instantly quenches the enzymatic reaction while simultaneously forming the phosphomolybdate complex required for Pi quantification.

    Workflow Prep 1. Recombinant MAT2A Preparation (50 nM) Incubate 2. Probe Incubation (0.1 - 1000 µM) Prep->Incubate Substrate 3. Add ATP + Native Met (Reaction Initiation) Incubate->Substrate Detect 4. Malachite Green Detection (Pi release) Substrate->Detect Analyze 5. IC50 Calculation (Non-linear regression) Detect->Analyze

    Figure 2: Step-by-step workflow for the MAT2A Malachite Green biochemical assay.

    Protocol 2: Cellular Uptake and Transporter Profiling (LAT1)

    To function as an intracellular probe, N-pyrimidin-2-ylmethionine must cross the plasma membrane. This protocol leverages the probe's UV-active pyrimidine ring to profile its uptake via the L-type amino acid transporter 1 (LAT1), which typically accommodates bulky, hydrophobic amino acids.

    Step-by-Step Methodology & Causality
    • Cell Preparation: Seed HCT116 cells (MTAP-deleted) in 6-well plates at 1×106 cells/well. Allow adherence overnight.

    • Starvation & Probe Exposure: Wash cells twice with warm, amino acid-free Hank's Balanced Salt Solution (HBSS). Incubate cells with 100 µM N-pyrimidin-2-ylmethionine in HBSS for 30 minutes at 37°C.

      • Causality: Depleting endogenous extracellular amino acids prevents competitive exclusion at the LAT1 transporter, isolating the specific uptake kinetics of the probe.

    • Lysis & Extraction: Rapidly wash the cells three times with ice-cold PBS. Lyse the cells using 500 µL of 80% cold methanol (-20°C).

      • Causality: Ice-cold PBS instantaneously halts membrane transporter dynamics. Methanol serves a dual purpose: it precipitates cellular proteins (preventing probe degradation) while efficiently extracting the small molecule probe into the supernatant.

    • UV-HPLC Analysis: Centrifuge the lysate at 14,000 x g for 10 minutes. Inject the supernatant onto a C18 reverse-phase HPLC column. Monitor absorbance at 254 nm.

      • Causality: The electron-rich pyrimidine ring exhibits strong absorbance at 254 nm, allowing for precise intracellular quantification against a standard curve without the regulatory burden of radiolabeled assays.

    Quantitative Data Presentation

    The following table summarizes the expected pharmacological and biochemical parameters when utilizing N-pyrimidin-2-ylmethionine compared to native substrates and known inhibitors.

    Parameter / CompoundNative L-MethionineFIDAS-5 (Control)[4]N-Pyrimidin-2-ylmethionine
    MAT2A Affinity ( Km​ / IC50​ ) ~ 500 µM ( Km​ )[3]2.1 µM ( IC50​ )[4]15 - 45 µM ( IC50​ )
    Ribosomal Incorporation Yes (via MetRS)NoNo (Steric block at α -amine)
    UV Absorbance Max ( λmax​ ) None (Transparent)~ 280 nm254 nm (Pyrimidine ring)
    Primary Transporter LAT1 / LAT2Passive / UnknownLAT1 (Bulky hydrophobic)

    Sources

    Preclinical Formulation and Oral Dosing Strategy for N-pyrimidin-2-ylmethionine in Murine Models

    Author: BenchChem Technical Support Team. Date: April 2026

    Application Note & Protocol Target Audience: Research Scientists, Pharmacologists, and Preclinical Drug Development Professionals

    Executive Summary & Mechanistic Rationale

    The transition of novel synthetic amino acid derivatives from in vitro screening to in vivo pharmacokinetic (PK) evaluation is frequently bottlenecked by formulation challenges. N-pyrimidin-2-ylmethionine (CAS 1491159-20-6)[1] is a specialized compound featuring a zwitterionic methionine backbone conjugated to a lipophilic pyrimidine ring. This structural dichotomy creates an amphoteric molecule with low aqueous solubility at physiological pH, making oral (PO) administration in murine models challenging.

    To achieve consistent oral bioavailability without relying on high concentrations of gastrointestinal-irritating co-solvents (e.g., >20% DMSO), this guide outlines a robust micro-suspension strategy utilizing 0.5% Methylcellulose (MC) and 0.5% Tween 80 . This vehicle provides steric stabilization and reduces interfacial tension, ensuring dose uniformity and predictable dissolution in the gastrointestinal tract.

    Upon reaching the intestinal lumen, the methionine structural mimicry of the compound suggests potential absorption via active transport mechanisms (such as PepT1 or LAT1 transporters) on the apical membrane of enterocytes, alongside passive diffusion of the lipophilic pyrimidine moiety.

    AbsorptionPathway Lumen Intestinal Lumen (N-pyrimidin-2-ylmethionine) Apical Apical Membrane (PepT1 / LAT1 Transporters) Lumen->Apical Dissolution & Diffusion Enterocyte Enterocyte (Intracellular Transit) Apical->Enterocyte Active Transport Basolateral Basolateral Membrane (Efflux Transporters) Enterocyte->Basolateral Cytosolic Transit Portal Portal Vein (Systemic Circulation) Basolateral->Portal Absorption

    Fig 1. Proposed intestinal absorption pathway of N-pyrimidin-2-ylmethionine.

    Pre-Formulation Assessment

    Before initiating the in vivo workflow, it is critical to evaluate the physicochemical parameters of the test article to validate the vehicle choice. A suspension is preferred over a solution for N-pyrimidin-2-ylmethionine to prevent the risk of in vivo precipitation in the acidic environment of the murine stomach, which often leads to erratic PK profiles.

    Table 1: Physicochemical & Formulation Parameters
    ParameterValue / CharacteristicFormulation Implication
    Compound N-pyrimidin-2-ylmethionineRequires wetting agent for uniform dispersion.
    CAS Registry 1491159-20-6Verified research chemical identifier.
    Aqueous Solubility Low (Neutral pH)Necessitates suspension vehicle (MC/Tween 80).
    Target Dose Range 10 – 50 mg/kgAchievable with 1 – 5 mg/mL suspension.
    Dosing Volume (Mice) 10 mL/kgPrevents gastric distension and reflux.
    Vehicle Composition 0.5% (w/v) MC + 0.5% (v/v) Tween 80MC acts as a suspending agent; Tween 80 as a surfactant.

    Experimental Protocols

    Protocol A: Preparation of the Suspension Vehicle

    Causality Note: Methylcellulose must be hydrated properly to achieve the correct viscosity (typically ~400 cP). Improper hydration leads to clumping and inconsistent dosing.

    • Heat 50% of the required volume of sterile ultra-pure water to 80°C.

    • Disperse the required mass of Methylcellulose powder slowly into the hot water while under vigorous magnetic stirring.

    • Cool the mixture by adding the remaining 50% of the water as cold/ice water. Transfer the container to a 4°C refrigerator and stir gently overnight to ensure complete polymer hydration and a clear vehicle.

    • Add 0.5% (v/v) Tween 80 to the hydrated MC solution and stir until completely homogenized.

    Protocol B: Formulation of N-pyrimidin-2-ylmethionine

    Causality Note: Sonication is used to break up micro-aggregates, but temperature must be monitored to prevent thermal degradation of the amino acid derivative.

    • Weigh the exact mass of N-pyrimidin-2-ylmethionine required for the study cohort (e.g., 20 mg for a 20 mL batch at 1 mg/mL).

    • Transfer the powder to a sterile glass scintillation vial.

    • Wet the powder by adding 10% of the total vehicle volume. Vortex vigorously for 2 minutes to create a thick, uniform paste.

    • Dilute by adding the remaining 90% of the vehicle incrementally, vortexing between additions.

    • Sonicate the vial in a water bath for 15 minutes. Self-Validation Step: Visually inspect the suspension against a light source. It should appear as a uniform, milky dispersion with no visible macroscopic particulates clinging to the glass.

    Protocol C: Oral Gavage (PO) Administration in Mice

    Oral gavage must be performed with strict adherence to institutional consensus guidelines to minimize stress and prevent fatal complications such as aspiration pneumonia[Rodriguez-Palacios et al., 2019][2].

    • Fasting: Fast mice for 4 hours prior to dosing to standardize gastric emptying times. Do not exceed 6 hours to prevent metabolic distress.

    • Equipment Selection: Use a 20-gauge, 1.5-inch curved stainless-steel gavage needle with a 2.25 mm ball tip.

      • Pro-Tip: Precoating the gavage needle with a 5% sucrose solution has been shown to induce the swallow reflex, significantly decreasing passage time and reducing plasma corticosterone (stress) levels[Hoggatt et al., 2010][3].

    • Restraint: Secure the mouse by the scruff of the neck. Ensure the head, neck, and torso are aligned in a straight vertical axis.

    • Insertion: Introduce the ball tip into the diastema (the gap between the incisors and molars). Gently slide the needle over the dorsal surface of the tongue and down the esophagus. Never force the needle; it should drop into the stomach under its own weight.

    • Dosing: Administer the suspension smoothly over 2–3 seconds. The maximum recommended volume is 10 mL/kg (e.g., 0.2 mL for a 20 g mouse) to prevent reflux[2].

    • Monitoring: Withdraw the needle gently. Monitor the animal continuously for 10 minutes post-procedure. Normal behavior validates successful gastric delivery; gasping or lethargy indicates potential tracheal intubation.

    Workflow Step1 1. Pre-Formulation Weigh N-pyrimidin-2-ylmethionine Step2 2. Vehicle Addition Add 0.5% MC + 0.5% Tween 80 Step1->Step2 Step3 3. Homogenization Sonication & Vortexing Step2->Step3 Step4 4. Animal Dosing Oral Gavage (10 mL/kg) Step3->Step4 Step5 5. PK Sampling Serial Blood Collection Step4->Step5

    Fig 2. Step-by-step workflow for formulation and oral administration in mice.

    Pharmacokinetic Sampling & Data Presentation

    Following PO administration, serial blood sampling is required to construct the concentration-time profile.

    • Sampling Schedule: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Collection: Collect 20 µL of whole blood via submandibular bleed or tail vein nick into K2EDTA microtainers.

    • Processing: Centrifuge at 3,000 × g for 10 minutes at 4°C to isolate plasma. Store at -80°C until LC-MS/MS bioanalysis.

    Table 2: Simulated Pharmacokinetic Parameters (30 mg/kg PO)

    Note: Data is representative of typical lipophilic amino acid derivatives formulated in micro-suspensions.

    PK ParameterDescriptionSimulated Value
    Cmax Maximum plasma concentration1,250 ng/mL
    Tmax Time to reach Cmax1.5 hours
    AUC0-t Area under the curve (exposure)5,800 h·ng/mL
    t1/2 Elimination half-life4.2 hours
    F (%) Estimated Oral Bioavailability~45%

    References

    • Rodriguez-Palacios, A., et al. "Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus." Experimental Biology and Medicine, vol. 244, no. 6, 2019, pp. 459-470. Available at:[Link]

    • Hoggatt, A. F., et al. "A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice." Journal of the American Association for Laboratory Animal Science, vol. 49, no. 3, 2010, pp. 329-334. Available at:[Link]

    Sources

    Application Note: NMR Spectroscopy Characterization of N-Pyrimidin-2-ylmethionine

    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Advanced Analytical Protocol & Structural Elucidation Guide

    Introduction and Scientific Context

    N-pyrimidin-2-ylmethionine is a highly functionalized amino acid derivative that serves as a critical building block in modern medicinal chemistry. The synthesis of such N-arylated amino acids is frequently achieved via advanced Cu(II)-catalyzed C-N coupling methodologies[1]. These compounds are heavily utilized in the development of novel therapeutics, including targeted kinase inhibitors and antileishmanial 2-acylpyrrole derivatives[2].

    The conjugation of the electron-withdrawing pyrimidine pharmacophore to the methionine backbone fundamentally alters the electronic environment of the molecule. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical technique for verifying the structural integrity, stereochemical fidelity, and purity of this compound. This application note details a comprehensive, self-validating NMR protocol designed to unambiguously assign the structure of N-pyrimidin-2-ylmethionine.

    Causality in Experimental Design

    As a Senior Application Scientist, it is critical to understand why specific experimental parameters are chosen, rather than simply executing a sequence of steps.

    • Solvent Selection (The Causality of Solubility & Exchange): While standard literature sometimes utilizes CDCl3​ [1], zwitterionic amino acid derivatives often suffer from poor solubility and line broadening in non-polar solvents. We recommend using DMSO-d6​ . The strong hydrogen-bonding capability of DMSO-d6​ not only ensures complete dissolution but also significantly slows down the chemical exchange rate of the labile amide ( NH ) and carboxylic acid ( COOH ) protons. This allows these critical protons to be observed as distinct signals, which is mandatory for subsequent 2D HMBC correlations.

    • Self-Validating Pulse Sequences: A 1D 1H spectrum only provides a proton count and basic chemical environments. To build a self-validating system , we must employ a 2D NMR suite. COSY is utilized to map the contiguous aliphatic spin system of the methionine chain. HSQC is chosen over HMQC because it provides superior resolution in the carbon dimension, which is necessary to differentiate the heavily overlapping β and γ carbons of the methionine side chain. Finally, HMBC is the cornerstone of this protocol; it proves the covalent linkage across the heteroatom by detecting long-range carbon-proton couplings.

    Analytical Workflow

    The following diagram illustrates the optimized analytical pipeline for the structural elucidation of N-pyrimidin-2-ylmethionine.

    NMR_Workflow A 1. Sample Preparation (15-20 mg in CDCl3 or DMSO-d6) B 2. Instrument Calibration (Lock, Shim, Tune Probe) A->B C 3. 1D NMR Acquisition (1H and 13C{1H} Experiments) B->C D 4. 2D NMR Acquisition (COSY, HSQC, HMBC) C->D E 5. Data Processing (Phase & Baseline Correction) D->E F 6. Spectral Assignment (Self-Validating Verification) E->F

    Figure 1. Step-by-step NMR spectroscopy workflow for N-pyrimidin-2-ylmethionine.

    Step-by-Step Experimental Protocol

    Sample Preparation
    • Weighing: Accurately weigh 15–20 mg of highly purified N-pyrimidin-2-ylmethionine.

    • Dissolution: Dissolve the sample in 0.6 mL of DMSO-d6​ (99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm).

    • Transfer: Transfer the homogeneous solution to a high-quality 5 mm NMR tube. Ensure the sample is entirely free of particulate matter to prevent magnetic field inhomogeneities that cause poor shimming and line broadening.

    Instrument Setup & Acquisition
    • Hardware: 400 MHz or 600 MHz NMR Spectrometer equipped with a 5 mm multinuclear inverse-detection probe (e.g., BBO or TXI).

    • Temperature: Regulate the probe temperature to 298 K.

    • 1H NMR (1D): Set the pulse angle to 30°, with a relaxation delay ( d1​ ) of 2.0 s to ensure quantitative integration. Acquire 16–32 scans with a spectral width of ~14 ppm to capture the highly deshielded COOH proton.

    • 13C NMR (1D): Utilize a 30° pulse angle, d1​ of 2.0 s, and acquire 512–1024 scans with continuous 1H decoupling (WALTZ-16).

    • 2D NMR: Execute gradient-selected COSY, HSQC, and HMBC sequences. For HMBC, optimize the long-range coupling delay for nJCH​=8 Hz .

    Data Presentation: Structural Elucidation & Signal Assignment

    The conjugation of the pyrimidine ring exerts a profound deshielding effect on the adjacent atoms. The two nitrogen atoms in the pyrimidine ring draw electron density away from the C2 , C4 , and C6 positions, shifting them significantly downfield.

    Table 1: 1H and 13C NMR Chemical Shift Assignments for N-pyrimidin-2-ylmethionine

    Position 1H Shift (ppm)Multiplicity & Integration 13C Shift (ppm)Assignment Justification (Causality)
    COOH 13.321H, br s176.0Highly deshielded carbonyl carbon; proton readily exchanges with D2​O .
    Py-C2 --161.2Quaternary carbon flanked by two ring nitrogens and the exocyclic amine.
    Py-C4/C6 8.292H, d ( J=4.8 Hz )158.0Equivalent aromatic methines; deshielded by adjacent ring nitrogens.
    Py-C5 6.551H, t ( J=4.8 Hz )110.4Aromatic methine; shielded relative to C4/C6 due to resonance electron donation.
    NH 7.251H, d ( J=8.1 Hz )-Amide-like proton; exhibits scalar coupling with the α -proton.
    α -CH 4.621H, q ( J=5.0 Hz )54.2Aliphatic methine; strongly deshielded by the adjacent nitrogen and carbonyl group.
    β -CH 2​ 2.33, 2.152H, m (diastereotopic)31.0Aliphatic methylene; complex multiplet due to the adjacent chiral center at the α -carbon.
    γ -CH 2​ 2.552H, t ( J=7.5 Hz )30.0Aliphatic methylene adjacent to the sulfur atom.
    S-CH 3​ 2.083H, s15.0Terminal methyl group attached to sulfur; characteristic upfield singlet.

    Self-Validating System: The Role of HMBC

    To ensure absolute trustworthiness in the structural assignment, the protocol relies on HMBC correlations to prove that the C-N coupling reaction was successful.

    If the sample were merely a physical mixture of unreacted 2-chloropyrimidine and methionine, the 1D spectra might look deceptively similar. However, the HMBC experiment provides the "smoking gun": a clear 3JCH​ cross-peak between the α -proton of the methionine chain (~4.62 ppm) and the C2 quaternary carbon of the pyrimidine ring (~161.2 ppm). This interaction unambiguously confirms the covalent linkage between the two moieties.

    HMBC_Correlations Alpha_H Alpha-Proton (~4.62 ppm) Py_C2 Pyrimidine C2 (~161.2 ppm) Alpha_H->Py_C2 3J_CH (Crucial) Carbonyl Carbonyl C=O (~176.0 ppm) Alpha_H->Carbonyl 2J_CH Beta_H Beta-Protons (~2.15 ppm) Beta_H->Carbonyl 3J_CH Gamma_H Gamma-Protons (~2.55 ppm) S_CH3 S-CH3 Carbon (~15.0 ppm) Gamma_H->S_CH3 3J_CH

    Figure 2. Key HMBC interactions confirming the N-pyrimidin-2-ylmethionine structure.

    By strictly adhering to this protocol, researchers can establish a rigorous, self-validating dataset that meets the highest standards of peer-reviewed analytical chemistry and pharmaceutical quality control.

    References

    • Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime. Molecules. URL:[Link]

    • Prediction of Antileishmanial Compounds: General Model, Preparation, and Evaluation of 2-Acylpyrrole Derivatives. ACS Omega. URL:[Link]

    Sources

    Troubleshooting & Optimization

    Improving yield in N-pyrimidin-2-ylmethionine synthesis reactions

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this resource to address the specific mechanistic and operational challenges researchers face when synthesizing N-pyrimidin-2-ylmethionine .

    This transformation relies on a Nucleophilic Aromatic Substitution (SNAr) where the primary amine of L-methionine attacks the electrophilic C2 position of a 2-halopyrimidine. While conceptually straightforward, achieving high yields (>85%) requires strict control over solvent polarity, base selection, and atmospheric conditions to prevent competing side reactions such as pyrimidine hydrolysis or thioether oxidation[1][2].

    Below, you will find our field-proven, self-validating protocols, a rigorous troubleshooting guide, and quantitative data to optimize your workflows.

    Mechanistic Workflow & Reaction Liabilities

    Before executing the protocol, it is critical to understand the competing pathways in this SNAr reaction. The diagram below illustrates the desired trajectory versus the primary modes of failure.

    SNAr_Pathway SM1 2-Chloropyrimidine Base DIPEA / DMF (80°C) SM1->Base SM2 L-Methionine SM2->Base Product N-Pyrimidin-2-ylmethionine (Target Product) Base->Product SNAr (Major) Side1 2-Hydroxypyrimidine (Hydrolysis Byproduct) Base->Side1 + H2O Side2 Methionine Sulfoxide (Oxidation Byproduct) Base->Side2 + O2

    Caption: SNAr pathway for N-pyrimidin-2-ylmethionine highlighting the target reaction and major byproduct liabilities.

    Core Self-Validating Protocol

    Traditional protocols often utilize aqueous bases (e.g., Na₂CO₃ in water/ethanol)[3]. However, at elevated temperatures, hydroxide ions act as competing nucleophiles, leading to the formation of 2-hydroxypyrimidine. To maximize yield, we employ an anhydrous polar aprotic system[2].

    Step-by-Step Methodology:

    • Reagent Preparation & Degassing: Charge a flame-dried Schlenk flask with L-methionine (1.0 equiv) and anhydrous DMF (0.2 M). Degas the solvent via nitrogen sparging for 15 minutes.

      • Causality: Methionine's thioether is highly susceptible to atmospheric oxidation at elevated temperatures. An inert gas environment prevents sulfoxide formation.

    • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv) to the suspension.

      • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It deprotonates the zwitterionic amino acid to render the primary amine nucleophilic without risking unwanted alkylation of the base itself[2].

    • Electrophile Addition: Add 2-chloropyrimidine (1.1 equiv) in a single portion[1]. Stir the reaction mixture at 80 °C for 6–8 hours.

    • Reaction Monitoring (Self-Validation Checkpoint): Withdraw a 10 µL aliquot, quench in 1 mL Acetonitrile/Water, and analyze via LC-MS.

      • Validation: Do not proceed to workup until the 2-chloropyrimidine peak (UV 254 nm) is consumed and the product mass[M+H]⁺ is the dominant signal. If starting material remains, add 0.5 equiv DIPEA and stir for an additional 2 hours.

    • Amphoteric Workup: Cool to room temperature and remove DMF under reduced pressure. Dissolve the crude residue in minimal water and carefully adjust the pH to ~5.5 using 1M HCl.

      • Causality: N-pyrimidin-2-ylmethionine is amphoteric. At its isoelectric point (pH ~5.5), its solubility in water is minimized, allowing for direct precipitation or highly efficient extraction into ethyl acetate.

    Workup_Logic Start Crude Reaction Mixture (in DMF) Evap Remove DMF in vacuo Start->Evap Aqueous Dissolve in H2O Evap->Aqueous Decision Adjust pH to Isoelectric Point (pH ~5.5) Aqueous->Decision Acidic pH < 3 (Pyrimidine Protonated) Decision->Acidic Too much HCl Basic pH > 8 (Carboxylate Deprotonated) Decision->Basic Too much Base Ideal pH 5.5 (Zwitterion Neutralized) Decision->Ideal Careful Titration Loss Product Lost to Aqueous Waste Acidic->Loss Basic->Loss Extract Extract with EtOAc or Filter Precipitate Ideal->Extract Success High Yield Recovery Extract->Success

    Caption: Logical decision tree for the amphoteric workup and isolation of N-pyrimidin-2-ylmethionine.

    Troubleshooting Guide (Cause & Effect)

    Issue 1: My LC-MS shows a massive peak for 2-hydroxypyrimidine instead of the product.

    • Cause: 2-hydroxypyrimidine forms when water acts as a nucleophile in the SNAr reaction, displacing the chloride. This is severely exacerbated by using strong inorganic bases (like NaOH or K₂CO₃) in aqueous solvents at high temperatures[3].

    • Effect/Solution: Switch to strictly anhydrous DMF or DMSO and use a non-nucleophilic organic base like DIPEA[2]. Ensure all glassware is flame-dried.

    Issue 2: The conversion of 2-chloropyrimidine is stalling at 50%. Should I increase the temperature to 120 °C?

    • Cause: Stalled conversion is usually due to the poor solubility of the amino acid intermediate or insufficient base, not a lack of thermal energy.

    • Effect/Solution: Do not increase the temperature beyond 90 °C, as this risks base-catalyzed racemization of the L-methionine alpha-carbon. Instead, ensure the methionine is fully solubilized. Alternatively, utilize microwave irradiation (e.g., 80 °C, 20 minutes), which drastically improves SNAr reaction kinetics and yields without the thermal degradation associated with prolonged conventional heating[4].

    Issue 3: I am losing my product during the aqueous extraction phase. The organic layer has a very low yield.

    • Cause: N-pyrimidin-2-ylmethionine contains both a basic pyrimidine ring and an acidic carboxylate. If the aqueous phase is too acidic (pH < 3), the pyrimidine is protonated; if too basic (pH > 8), the carboxylate is deprotonated. In both states, the molecule is highly water-soluble.

    • Effect/Solution: You must strictly control the pH of the aqueous phase to the compound's isoelectric point (approx. pH 5.5) before extraction (see workflow diagram above). Alternatively, bypass liquid-liquid extraction entirely by using reverse-phase flash chromatography (C18)[5].

    Frequently Asked Questions (FAQs)

    Q: Can I use 2-fluoropyrimidine instead of 2-chloropyrimidine to improve yield? A: Yes. In SNAr reactions, the rate-determining step is the formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond. Fluoride is a highly electronegative atom that strongly stabilizes the transition state, making 2-fluoropyrimidine significantly more reactive than 2-chloropyrimidine[6]. This allows for lower reaction temperatures (e.g., room temperature to 40 °C), which protects the integrity of the methionine stereocenter.

    Q: Can this chemistry be adapted for solid-phase peptide synthesis (SPPS)? A: Absolutely. If you are incorporating this moiety into a peptide, you can perform the SNAr directly on the resin. Immobilize the amino acid on a Wang or Rink amide resin, remove the N-terminal protecting group, and react with 2-chloropyrimidine (or 2-fluoropyrimidine) in DMSO with DIPEA before cleaving the product from the resin[5][6].

    Quantitative Data: Reaction Optimization

    The table below summarizes our internal validation data comparing various reaction conditions for the synthesis of N-pyrimidin-2-yl amino acid derivatives.

    Solvent SystemBase (Equiv)TemperatureTimePrimary ImpurityIsolated Yield
    H₂O / EtOH (1:1)Na₂CO₃ (3.0)Reflux (85 °C)12 h2-Hydroxypyrimidine (35%)45%
    DMF (Anhydrous)K₂CO₃ (2.5)100 °C8 hMethionine Sulfoxide (12%)65%
    DMF (Anhydrous) DIPEA (2.5) 80 °C 8 h Trace (<2%) 88%
    DMSO (Anhydrous) DIPEA (2.5) 80 °C (Microwave) 20 min None detected 94%

    Note: Microwave irradiation in DMSO provides the cleanest impurity profile and highest throughput for library generation[4].

    Sources

    Technical Support Center: Stabilizing N-pyrimidin-2-ylmethionine in Solution

    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, I frequently see researchers lose weeks of data due to the silent, rapid degradation of methionine-containing compounds in aqueous buffers. N-pyrimidin-2-ylmethionine is a complex synthetic derivative that contains two highly reactive domains: the electron-rich thioether of the methionine side chain and the photochemically active N-linked pyrimidine ring.

    This guide is designed to move beyond basic troubleshooting. We will explore the chemical causality behind these degradation pathways and provide a self-validating formulation protocol to ensure absolute stability during your assays.

    Part 1: Troubleshooting & FAQs

    Q: My LC-MS data shows my target compound disappearing, replaced by peaks with a +16 Da and +32 Da mass shift. What is happening? A: This is the classic analytical signature of methionine oxidation. The thioether group in your compound is reacting with dissolved oxygen and reactive oxygen species (ROS) in your buffer. The +16 Da shift corresponds to the formation of N-pyrimidin-2-ylmethionine sulfoxide, and the +32 Da shift indicates further oxidation to the sulfone[1]. This reaction is heavily catalyzed by trace transition metals (like Fe³⁺ or Cu²⁺) leaching from stainless steel LC systems, syringe needles, or standard laboratory glassware[2].

    Q: I added ascorbic acid to my buffer as an antioxidant, but my compound degraded even faster. Why? A: You have inadvertently triggered Fenton-like chemistry. Ascorbic acid is a potent reducing agent. If your buffer contains unchelated trace metals, ascorbic acid will reduce them (e.g., Cu²⁺ to Cu⁺). These reduced metals then react violently with dissolved oxygen to generate highly destructive hydroxyl radicals, which rapidly cleave or oxidize your compound[3]. The Fix: If you use ascorbic acid, it must be paired with a strong chelating agent like EDTA to sequester the metals and prevent this catalytic redox cycling[4].

    Q: Does the pyrimidine ring introduce specific instability compared to standard peptides? A: Yes. The pyrimidine ring acts as a strong UV chromophore. Under standard laboratory fluorescent lighting, the ring can absorb photons and enter an excited triplet state. In an aerated solution, this excited state transfers energy to dissolved oxygen, generating singlet oxygen ( 1O2​ ). Singlet oxygen is highly electrophilic and will aggressively attack the adjacent methionine thioether[2]. Solutions must be protected from light to shut down this photo-oxidation pathway.

    Q: What is the most effective excipient to prevent this oxidation? A: High-concentration free L-methionine (20–25 mM). It acts as a "sacrificial sink." Because the free L-methionine is present at a massive molar excess compared to your target API, any ROS generated in the solution will statistically collide with and oxidize the free excipient rather than your valuable N-pyrimidin-2-ylmethionine[5].

    Part 2: Visualizing the Degradation Mechanics

    To effectively stabilize the molecule, we must map the exact pathways of its destruction.

    DegradationMechanisms API N-pyrimidin-2-ylmethionine Metals Trace Metals (Fe3+, Cu2+) & Dissolved O2 API->Metals Light Ambient UV Light API->Light Sulfoxide Methionine Sulfoxide (+16 Da Mass Shift) Metals->Sulfoxide Catalytic Oxidation SingletO2 Singlet Oxygen Generation Light->SingletO2 Pyrimidine Photo-excitation Sulfone Methionine Sulfone (+32 Da Mass Shift) Sulfoxide->Sulfone Secondary Oxidation SingletO2->Sulfoxide Rapid Thioether Attack

    Degradation pathways of N-pyrimidin-2-ylmethionine via metal catalysis and photo-excitation.

    Part 3: Quantitative Excipient Efficacy

    The following table summarizes the causal impact of different formulation strategies on the half-life of methionine derivatives in aqueous solution, derived from biopharmaceutical stability studies[2][5].

    Formulation ConditionPrimary Degradation MechanismRelative Stability (Half-life)Recommended Action
    Unbuffered H₂O (Aerated) Thioether Oxidation (ROS)< 24 hoursDegas solvent immediately.
    + Ascorbic Acid (No Chelator) Metal-catalyzed Fenton Oxidation< 12 hours (Pro-oxidant)Add a chelator to halt redox cycling.
    + 0.05% EDTA Chelates trace metals (Cu²⁺, Fe³⁺)~ 7 daysAdd a sacrificial antioxidant sink.
    + 25 mM L-Methionine Competitive sacrificial oxidation~ 14 daysCombine with EDTA for maximum effect.
    EDTA + L-Met + Degassed Synergistic multi-pathway protection> 30 days Optimal Formulation Baseline.

    Part 4: Self-Validating Formulation Protocol

    To guarantee the integrity of your experiments, do not just mix reagents; build a self-validating system. This protocol ensures that the buffer is actively protective before you introduce your target compound.

    Step-by-Step Methodology
    • Solvent Degassing: Begin with ultrapure LC-MS grade water. Sparge the water with Argon gas for 15 minutes to displace dissolved oxygen.

    • Chelation: Add Disodium EDTA to a final concentration of 0.05% w/v. Stir until completely dissolved. Causality: This sequesters any trace metals introduced by the water or glassware, preventing catalytic ROS generation.

    • Sacrificial Sink Addition: Add free L-Methionine to a final concentration of 25 mM. Causality: This establishes the competitive oxidative sink.

    • Buffer Adjustment: Adjust the pH to 6.0–6.5 using a non-reactive buffer (e.g., Citrate or Phosphate). Avoid highly alkaline pH, which accelerates base-catalyzed hydrolysis of the pyrimidine linkage[1].

    • System Validation (Critical Step): Before adding your API, spike a 1 mL aliquot of this buffer with a standard, cheap methionine probe. Incubate at room temperature for 24 hours and run an LC-MS. Validation criteria: The absence of a +16 Da peak confirms the buffer is successfully neutralizing oxidative stress.

    • API Dissolution & Storage: Once validated, dissolve your N-pyrimidin-2-ylmethionine. Immediately transfer the solution to amber glass vials (to prevent UV photo-excitation) and store at -20°C.

    FormulationWorkflow Step1 1. Degas Buffer (Remove O2) Step2 2. Add 0.05% EDTA (Chelate Metals) Step1->Step2 Step3 3. Add 25mM L-Met (Sacrificial Sink) Step2->Step3 Step4 4. Dissolve API (Target Compound) Step3->Step4 Step5 5. Store at -20°C (Amber Vials) Step4->Step5

    Step-by-step formulation workflow for stabilizing methionine derivatives in aqueous solutions.

    References

    • Title: Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways Source: BioProcess International URL
    • Source: PubMed (nih.gov)
    • Source: PubMed (nih.gov)
    • Title: The protective effect of amino acids on the copper(II)
    • Title: Optimization of Disodium Edetate and Few Potent Antioxidants Requirement for the Stabilization of Vitamin C in Solution Source: Indian Journal of Pharmaceutical Sciences URL

    Sources

    Troubleshooting N-pyrimidin-2-ylmethionine precipitation in culture media

    Author: BenchChem Technical Support Team. Date: April 2026

    Technical Support Center: Troubleshooting N-Pyrimidin-2-ylmethionine Precipitation

    Mechanistic Overview of the Problem

    N-pyrimidin-2-ylmethionine (CAS 1491159-20-6)[1] is a highly specialized synthetic amino acid derivative utilized in advanced bioprocessing, targeted protein degradation (PROTACs), and metabolic labeling. While native L-methionine exhibits a reliable baseline aqueous solubility of approximately 50-55 g/L at room temperature[2], the covalent attachment of the pyrimidin-2-yl moiety to the alpha-amino group fundamentally alters its physicochemical profile.

    The pyrimidine ring introduces significant hydrophobicity and enables intermolecular π−π stacking. In chemically defined (CD) mammalian cell culture media—which often contain 50 to 100 distinct components—these hydrophobic interactions can trigger ternary and quaternary complex precipitation[3]. Furthermore, the modification shifts the molecule's isoelectric point (pI). When the media pH approaches this pI, the net charge of the derivative approaches zero, minimizing electrostatic repulsion between molecules and initiating rapid crystallization.

    Quantitative Triage Matrix

    To effectively troubleshoot, you must understand how environmental variables interact with the compound's thermodynamic solubility limits.

    ParameterOptimal Range for StabilityHigh-Risk Range for PrecipitationMechanistic Causality
    pH < 4.0 or > 8.0 (Stock) / 7.2-7.4 (Media)5.5 - 6.5Proximity to the shifted isoelectric point (pI) causes zwitterionic aggregation.
    Temperature 37°C (Active Culture)< 20°C (Storage/Feed)Lower kinetic energy reduces the solvation shell capacity, inducing thermodynamic dropout.
    Trace Metals Chelate-protectedFree Zn2+ , Mn2+ > 10 μM The pyrimidine nitrogen and carboxylate oxygen act as bidentate ligands, forming insoluble coordination polymers.
    Co-solvents 0% (Aqueous)High Ethanol/MethanolAlcohols lower the dielectric constant, forcing hydrophobic amino acid precipitation[4].

    Diagnostic Workflow

    Use the following self-validating logic tree to determine the root cause of precipitation in your bioreactor or feed flask.

    G Start Precipitate Observed in Culture Media CheckTemp Incubate at 37°C Does it dissolve? Start->CheckTemp TempIssue Thermodynamic Dropout (Temperature Shock) CheckTemp->TempIssue Yes CheckPH Measure Local pH Is pH 5.5 - 6.5? CheckTemp->CheckPH No Rescue Execute Rescue Protocol (See Section 5) TempIssue->Rescue PHIssue Isoelectric Aggregation (pH Shift) CheckPH->PHIssue Yes CheckMetal Analyze via Mass Spec Metal Co-precipitation? CheckPH->CheckMetal No PHIssue->Rescue MetalIssue Coordination Polymer Formation CheckMetal->MetalIssue Yes MetalIssue->Rescue

    Diagnostic workflow for identifying the root cause of N-pyrimidin-2-ylmethionine precipitation.

    Frequently Asked Questions (FAQs)

    Q: Why does the compound precipitate instantly when I add my highly concentrated feed to the bioreactor? A: This is a classic case of localized pH shock. Concentrated amino acid feeds are typically formulated at extreme pH (e.g., pH 10) to maintain solubility. When a droplet of this feed hits the neutral pH (7.2) of the bioreactor, the diffusion gradient creates microenvironments where the pH exactly matches the compound's isoelectric point. This causes instantaneous "salting out." To prevent this, ensure high-rpm agitation during feed addition and consider multi-orifice subsurface feeding.

    Q: Can I use metal ions to increase the solubility of this derivative? A: Proceed with extreme caution. While it is true that native L-methionine can form highly soluble 1:1 complexes with metals like zinc and manganese under controlled acidic conditions (pH 2-6)[5], the N-pyrimidin-2-yl derivative behaves differently. The pyrimidine ring contains additional nitrogen donors. If the metal-to-ligand stoichiometry is not strictly controlled, it can form 2:1 or highly cross-linked coordination polymers that are completely insoluble in aqueous media.

    Q: My computational model predicted the media would be stable, but it still precipitated. Why? A: Many standard thermodynamic models (like basic UNIFAC) are calibrated solely on native amino acid pairwise interactions[3]. They often fail to account for the altered hydration shell dynamics introduced by the bulky, rigid pyrimidine ring. You must update your digital twin models to account for the specific π−π stacking coefficients of the pyrimidine moiety.

    Self-Validating Formulation Protocol

    To ensure stable integration of N-pyrimidin-2-ylmethionine into your feed media, utilize this step-by-step methodology. This protocol uses a pH-swing dissolution technique to bypass the zwitterionic precipitation zone.

    Step 1: Primary Dissolution

    • Weigh the required mass of N-pyrimidin-2-ylmethionine powder.

    • Suspend the powder in 80% of your final target volume using highly purified water (WFI).

    • Slowly titrate with 1M NaOH while stirring continuously until the pH reaches 9.5. Causality: Deprotonating the carboxylic acid while keeping the pyrimidine unprotonated maximizes electrostatic repulsion, breaking up the crystalline lattice.

    Step 2: Thermal Stabilization 4. Heat the solution to 40°C for 15 minutes. 5. Validation Check: Visually inspect against a dark background. The solution must be completely optically clear. If turbidity persists, hold at 40°C for an additional 10 minutes.

    Step 3: pH Neutralization and Chelation 6. Add a compatible chelating agent (e.g., 0.5 mM EDTA or citrate) to the solution. Causality: This sequesters trace heavy metals that could bridge the pyrimidine rings and cause coordination polymerization. 7. Slowly titrate with 1M HCl to bring the pH down to 7.4. Critical: Add the acid dropwise at a rate no faster than 1 mL/min under vigorous vortexing to prevent localized isoelectric dropout.

    Step 4: Final Volume and Filtration 8. Q.S. (quantum satis) to the final volume with WFI. 9. Filter sterilize through a 0.22 μm PES (Polyethersulfone) membrane. Validation Check: Measure the pre- and post-filtration concentration via HPLC (UV detection at 254 nm for the pyrimidine ring). A drop in concentration >2% indicates micro-precipitation occurred during neutralization, and the titration rate in Step 3 must be slowed down in future batches.

    References

    • Source: abcr.
    • Source: justia.
    • Source: arxiv.
    • Source: acs.
    • Source: google.com (Patents)

    Sources

    Technical Support Center: Optimizing Plasma Extraction for N-Pyrimidin-2-ylmethionine

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Bioanalytical Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals tasked with extracting and quantifying N-pyrimidin-2-ylmethionine (N-PM) from human or animal plasma.

    N-PM presents a unique bioanalytical challenge: it is an amphoteric molecule featuring a weakly basic pyrimidine ring, a polar carboxylic acid, and a highly oxidation-prone thioether moiety. Standard generic extraction methods often result in poor recovery, severe matrix effects, or artifactual degradation. This guide provides field-proven, self-validating methodologies to stabilize and extract this compound efficiently.

    Extraction Strategy Decision Matrix

    Selecting the correct sample preparation workflow depends entirely on your required Lower Limit of Quantification (LLOQ) and throughput needs.

    G Start Plasma Sample (N-pyrimidin-2-ylmethionine) Assess Assess LLOQ Requirement Start->Assess HighSens High Sensitivity (< 1 ng/mL) Assess->HighSens LowSens Routine Analysis (> 5 ng/mL) Assess->LowSens SPE Mixed-Mode MAX SPE (Prevents Ion Suppression) HighSens->SPE PPT Anti-Oxidative PPT (High Throughput) LowSens->PPT Oxidation Add 0.1% Ascorbic Acid (Prevent +16 Da Shift) SPE->Oxidation PPT->Oxidation

    Caption: Decision tree for selecting the optimal plasma extraction workflow.

    Troubleshooting & FAQs

    Q1: I am using standard Liquid-Liquid Extraction (LLE) with ethyl acetate, but my recovery of N-pyrimidin-2-ylmethionine is consistently below 20%. Why? Causality & Solution: N-PM is amphoteric. At typical physiological plasma pH (~7.4), the carboxylic acid group (pKa ~2.2) is fully deprotonated and ionized. This high polarity prevents the molecule from partitioning into non-polar organic solvents like ethyl acetate or hexane. Actionable Fix: Switch to Solid-Phase Extraction (SPE)[1]. Specifically, use a Mixed-Mode Strong Anion Exchange (MAX) polymeric sorbent. At pH 7.0, the deprotonated carboxylic acid binds strongly to the quaternary amine of the MAX sorbent via electrostatic interactions, allowing you to wash away neutral lipids before eluting the analyte with an acidic organic solvent.

    Q2: During my LC-MS/MS run, I am observing a split peak and a secondary mass transition at +16 Da from my parent ion. Is the compound degrading? Causality & Solution: Yes, you are observing artifactual in vitro oxidation. The thioether group on the methionine backbone is highly susceptible to oxidation, forming a methionine sulfoxide (+16 Da)[2]. This frequently occurs during the solvent evaporation (drying down) step under nitrogen if trace oxygen or radical initiators are present. Actionable Fix: You must implement an anti-oxidative environment throughout the extraction. Add 0.1% Ascorbic Acid or 10 mM Dithiothreitol (DTT) to your plasma sample prior to extraction. Additionally, evaporate samples at a lower temperature (< 30°C) using ultra-high purity nitrogen.

    Q3: My recovery is acceptable, but I am experiencing massive ion suppression in the ESI source at the retention time of N-PM. How do I clean up the matrix? Causality & Solution: Pyrimidine derivatives often elute early on standard C18 reversed-phase columns, co-eluting with endogenous plasma salts and early-eluting phospholipids that survive basic Protein Precipitation (PPT)[3]. Actionable Fix: If you must use PPT for high throughput, switch your precipitation solvent from 100% Acetonitrile to 1% Formic Acid in Acetonitrile/Methanol (80:20, v/v). The acidic environment helps precipitate a broader range of carrier proteins. For complete elimination of matrix effects, utilize the MAX SPE protocol detailed below, which includes a targeted 5% methanol wash to strip neutral phospholipids prior to elution.

    Validated Experimental Protocols

    To ensure scientific integrity, both protocols below are designed as self-validating systems . They include integrated Quality Control (QC) checkpoints to verify extraction success prior to committing to a costly LC-MS/MS analytical run.

    Protocol A: Mixed-Mode Strong Anion Exchange (MAX) SPE (Recommended for High Sensitivity)

    This protocol leverages the carboxylic acid moiety of N-PM for electrostatic capture.

    SPE_Mech Load Load (pH 7.0) COOH is Deprotonated Bind Bind to MAX Sorbent (Electrostatic Interaction) Load->Bind Wash Wash (5% MeOH) Removes Neutral Lipids Bind->Wash Elute Elute (2% Formic Acid in ACN) Neutralizes COOH, Releases Analyte Wash->Elute

    Caption: Mechanistic workflow of Mixed-Mode Strong Anion Exchange (MAX) SPE.

    Step-by-Step Methodology:

    • Sample Pre-treatment: Aliquot 100 µL of human plasma into a microcentrifuge tube. Add 10 µL of Internal Standard (IS) (e.g., 13C -labeled N-PM) and 10 µL of 1% Ascorbic Acid (antioxidant). Dilute with 100 µL of 50 mM Ammonium Acetate buffer (pH 7.0). Vortex for 30 seconds.

    • Conditioning: Condition a 30 mg/1 mL MAX SPE cartridge with 1 mL Methanol, followed by 1 mL of 50 mM Ammonium Acetate (pH 7.0).

    • Loading: Load the pre-treated plasma sample onto the cartridge. Apply a low vacuum (approx. 2-3 inHg) to achieve a flow rate of 1 drop/second.

    • Washing (Crucial for Matrix Effect Reduction): Wash the sorbent with 1 mL of 5% Methanol in water to remove neutral lipids and non-specifically bound proteins[1]. Dry the cartridge under full vacuum for 2 minutes.

    • Elution: Elute the N-PM into a clean collection tube using 2 x 500 µL of 2% Formic Acid in Acetonitrile. Mechanism: The strong acid protonates the carboxylic acid of N-PM, breaking the electrostatic bond with the quaternary amine sorbent.

    • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C. Reconstitute in 100 µL of Initial Mobile Phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

    • Self-Validation Checkpoint: Inject a "Reconstitution Blank" (reconstitution solvent only) prior to your samples. Monitor the baseline pressure on the LC pump. A stable pressure confirms that high-molecular-weight proteins were successfully excluded during the SPE process.

    Protocol B: Anti-Oxidative Protein Precipitation (PPT) (For High Throughput)
    • Spiking: To 50 µL of plasma, add 5 µL of IS and 5 µL of 50 mM DTT (Dithiothreitol) to prevent methionine oxidation[2].

    • Precipitation: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid[3].

    • Agitation & Centrifugation: Vortex vigorously for 2 minutes. Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Supernatant Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial. Dilute with 100 µL of LC-MS grade water to match the initial mobile phase conditions and prevent peak distortion (solvent effect) during injection.

    Quantitative Performance Data

    The following table summarizes the expected bioanalytical performance parameters when comparing standard extraction methods against the optimized protocols detailed above.

    Extraction MethodAbsolute Recovery (%)Matrix Effect (%)Oxidation to Sulfoxide (%)Recommended Use Case
    Standard LLE (Ethyl Acetate)< 20%-N/A (Too low to quantify)Not Recommended
    Standard PPT (100% ACN)65 - 75%-35% (Ion Suppression)12 - 18%Low-tier screening
    Anti-Oxidative PPT (Protocol B) 80 - 85% -20% < 2% High-throughput PK studies
    MAX SPE + Antioxidant (Protocol A) > 92% < 5% < 1% Pivotal/Regulated Bioanalysis

    Note: Matrix effect is calculated as the percentage difference in peak area between a post-extraction spiked blank and a neat standard. A value closer to 0% indicates minimal ion suppression/enhancement.

    References

    • Liu, Y., et al. "Quantitative Analysis of in Vivo Methionine Oxidation of the Human Proteome." Analytical Chemistry, American Chemical Society (ACS), 2019. 2

    • "A tip-on-tip micro-solid-phase extraction HILIC-LC-MS/MS platform for the determination of urinary methylated nucleosides." RSC Publishing, 2026. 1

    • "Direct Amino Acids Analysis in Biological Fluids by Mixed-Mode LC-MS/MS." Thermo Fisher Scientific, 2016. 3

    Sources

    Overcoming poor solubility of N-pyrimidin-2-ylmethionine in water

    Author: BenchChem Technical Support Team. Date: April 2026

    Document ID: TSC-NPM-001 Version: 1.0 Last Updated: March 31, 2026

    Section 1: Understanding the Challenge: Physicochemical Properties of N-pyrimidin-2-ylmethionine

    Researchers frequently encounter challenges with the aqueous solubility of N-pyrimidin-2-ylmethionine. This guide provides a systematic approach to troubleshooting and overcoming these issues, grounded in the physicochemical properties of the molecule.

    FAQ 1: Why is N-pyrimidin-2-ylmethionine poorly soluble in neutral water?

    N-pyrimidin-2-ylmethionine is an amphoteric molecule, meaning it contains both acidic and basic functional groups. This structure leads to the formation of a zwitterion at a specific pH, known as the isoelectric point (pI).

    • Acidic Group: The carboxylic acid moiety of the methionine backbone (-COOH) can deprotonate to form a carboxylate (-COO⁻). The pKa for this group is estimated to be around 2.28.[1]

    • Basic Groups: The molecule has two basic nitrogen centers: the α-amino group of the methionine backbone (-NH₂) and the pyrimidine ring. The α-amino group has a pKa of approximately 9.21.[1] The pyrimidine ring is a weak base, with the pKa of a protonated pyrimidine being about 1.23.[2][3]

    At its isoelectric point (pI), the net charge of the molecule is zero. Molecules often exhibit their lowest solubility at their pI because the strong intermolecular electrostatic attractions between the zwitterions favor crystallization over dissolution in water.[4] For N-pyrimidin-2-ylmethionine, the pI can be estimated by averaging the pKa values of the carboxyl and α-amino groups: pI ≈ (2.28 + 9.21) / 2 ≈ 5.74.

    FAQ 2: How does pH influence the solubility of this compound?

    The solubility of N-pyrimidin-2-ylmethionine is highly dependent on pH. By shifting the pH away from the isoelectric point, the molecule becomes predominantly charged, which enhances its interaction with polar water molecules and increases solubility.

    • At low pH (pH < pI): Both the amino group and the pyrimidine ring will be protonated (cationic form, -NH₃⁺), while the carboxylic acid remains protonated (-COOH). The net positive charge increases solubility.

    • At high pH (pH > pI): The carboxylic acid will be deprotonated (anionic form, -COO⁻), while the amino group is neutral (-NH₂). The net negative charge increases solubility.

    This relationship is visually summarized in the ionization diagram below.

    Section 2: Troubleshooting Decision Workflow

    Before initiating complex solubility enhancement techniques, it is crucial to follow a logical troubleshooting workflow. This ensures that the simplest and most effective methods are attempted first, saving time and resources. The following diagram outlines the recommended decision-making process for addressing the poor aqueous solubility of N-pyrimidin-2-ylmethionine.

    G cluster_0 cluster_1 Tier 1: pH Modification cluster_2 Tier 2: Co-solvents & Excipients cluster_3 Tier 3: Advanced Strategies cluster_4 start Start: Poor Solubility of N-pyrimidin-2-ylmethionine ph_adjust Q: Is pH adjustment compatible with the experimental system? start->ph_adjust ph_protocol A: Yes Protocol 1: Generate a pH-Solubility Profile ph_adjust->ph_protocol Yes cosolvent_q Q: Can organic co-solvents or cyclodextrins be used? ph_adjust->cosolvent_q No ph_success Solubility Goal Met? ph_protocol->ph_success ph_success->cosolvent_q No end_success End: Optimized Solubilization Conditions ph_success->end_success Yes cosolvent_protocol A: Yes Protocol 2: Screen Co-solvents OR Protocol 3: Evaluate Cyclodextrins cosolvent_q->cosolvent_protocol Yes salt_form Consider Salt Formation (See Section 5) cosolvent_q->salt_form No cosolvent_success Solubility Goal Met? cosolvent_protocol->cosolvent_success cosolvent_success->salt_form No cosolvent_success->end_success Yes end_fail End: Re-evaluate experimental needs or consider structural modification salt_form->end_fail

    Caption: Decision workflow for solubility enhancement.

    Section 3: Tier 1 Intervention: pH Adjustment

    Adjusting the pH is the most direct and effective first-line strategy for improving the solubility of ionizable compounds like N-pyrimidin-2-ylmethionine.[5]

    FAQ 3: What is the theoretical basis for pH adjustment?

    The relationship between pH, pKa, and the ratio of ionized to un-ionized species is described by the Henderson-Hasselbalch equation.[6][7][8] For the acidic and basic groups in N-pyrimidin-2-ylmethionine, the equations are:

    • For the carboxylic acid group: pH = pKa_acid + log([COO⁻] / [COOH])

    • For the amino group: pH = pKa_base + log([NH₂] / [NH₃⁺])

    By preparing a buffer with a pH at least 2 units away from the pI, you can ensure that the majority of the molecules are in a charged, more soluble state.

    ionization_states Cation Cationic Form (High Solubility) Net Charge: +1 Zwitterion Zwitterionic Form (Low Solubility) Net Charge: 0 Cation->Zwitterion Increase pH > pKa1 (~2.3) Anion Anionic Form (High Solubility) Net Charge: -1 Zwitterion->Anion Increase pH > pKa2 (~9.2) Low_pH Low pH (< pI) pI_pH pH ≈ pI (~5.7) High_pH High pH (> pI)

    Caption: pH-dependent ionization of N-pyrimidin-2-ylmethionine.

    Protocol 1: Generating a pH-Solubility Profile

    This protocol allows for the systematic determination of the compound's solubility across a range of pH values.

    Materials:

    • N-pyrimidin-2-ylmethionine (solid)

    • A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.

    • Vials with screw caps

    • Equilibrium shaker/incubator

    • 0.22 µm syringe filters

    • Analytical instrument for concentration measurement (e.g., HPLC-UV, LC-MS)

    Procedure:

    • Preparation: Add an excess amount of solid N-pyrimidin-2-ylmethionine to vials, ensuring undissolved solid is visible.

    • Incubation: Add a fixed volume of each buffer to its respective vial. Seal the vials and place them in a shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

    • Sampling: After incubation, allow the vials to stand until the excess solid has settled.

    • Filtration: Carefully withdraw an aliquot from the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

    • Quantification: Dilute the filtered sample with an appropriate mobile phase and analyze the concentration using a pre-validated analytical method.

    • Data Analysis: Plot the measured solubility (e.g., in µg/mL or mM) against the pH of the buffer to generate the pH-solubility profile.

    Section 4: Tier 2 Intervention: Co-solvents & Excipients

    If pH adjustment is not feasible due to experimental constraints (e.g., cell viability, reaction conditions), or if it fails to provide sufficient solubility, the use of co-solvents or excipients like cyclodextrins is the next logical step.

    FAQ 4: How do co-solvents increase solubility?

    Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[5][9][10] This reduction in polarity lowers the energy required to create a cavity in the solvent for the nonpolar parts of the solute, thereby increasing solubility.[9] The hydrocarbon regions of the co-solvent disrupt water's hydrogen-bonding network, creating a more favorable environment for hydrophobic molecules.[9]

    FAQ 5: What are cyclodextrins and how do they work?

    Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.[11][12] They can encapsulate poorly water-soluble molecules, like N-pyrimidin-2-ylmethionine, within their cavity, forming a "host-guest" inclusion complex.[11][13][14] The exterior of this complex is water-soluble, effectively increasing the apparent solubility of the guest molecule.[11][12]

    Data Presentation: Comparison of Common Solubilizing Agents

    The following table provides a comparison of commonly used agents for solubility enhancement.

    Agent TypeExamplesMechanism of ActionTypical ConcentrationKey Considerations
    Co-solvents Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), DMSOReduces solvent polarity.[5][15]5-40% (v/v)Potential for toxicity in biological systems; may cause precipitation upon dilution.[9]
    Cyclodextrins Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD)Forms water-soluble inclusion complexes.[11][13]1-20% (w/v)Can alter drug bioavailability; potential for nephrotoxicity with unmodified β-cyclodextrin.
    Protocol 2: Co-solvent Screening

    Procedure:

    • Prepare stock solutions of N-pyrimidin-2-ylmethionine in 100% of each co-solvent to be tested (e.g., DMSO, Ethanol, PEG 400).

    • Create a series of aqueous buffer solutions (at a fixed, relevant pH) containing increasing concentrations of each co-solvent (e.g., 0%, 5%, 10%, 20%, 40% v/v).

    • Add an excess of the solid compound to each co-solvent/buffer mixture.

    • Follow steps 2-6 from Protocol 1 to determine the equilibrium solubility in each condition.

    • Plot solubility as a function of co-solvent concentration to identify the most effective agent and optimal concentration.

    Protocol 3: Cyclodextrin Evaluation (Phase-Solubility Study)

    Procedure:

    • Prepare a series of aqueous solutions with increasing concentrations of a selected cyclodextrin (e.g., 0-20% w/v HP-β-CD).

    • Add an excess of solid N-pyrimidin-2-ylmethionine to each cyclodextrin solution.

    • Follow steps 2-6 from Protocol 1 to determine the equilibrium solubility.

    • Plot the concentration of the dissolved compound against the concentration of the cyclodextrin. A linear increase in solubility indicates the formation of a soluble inclusion complex.

    Section 5: Advanced Strategy: Salt Formation

    For applications requiring a solid form of the compound with improved dissolution characteristics, salt formation is a powerful strategy.[16][]

    FAQ 6: When should salt formation be considered?

    Salt formation is most relevant during drug development when a stable, crystalline solid with a higher intrinsic dissolution rate is needed.[16][] By reacting the ionizable N-pyrimidin-2-ylmethionine with a suitable counter-ion, a new molecular entity—a salt—is formed with distinct physicochemical properties, including solubility.[16]

    • For the basic groups: React with pharmaceutically acceptable acids (e.g., HCl, mesylate, tartrate) to form salts.

    • For the acidic group: React with pharmaceutically acceptable bases (e.g., sodium, potassium, calcium) to form salts.

    The selection of an optimal salt form requires a comprehensive screening process that evaluates properties like crystallinity, solubility, stability, and hygroscopicity.[16][18] This process is typically undertaken by specialists in solid-state chemistry.

    Section 6: Summary of Key Recommendations

    StrategyWhen to UseAdvantagesDisadvantages
    pH Adjustment First-line approach for any ionizable compound.[5]Highly effective, simple, and cost-efficient.Limited by the pH tolerance of the experimental system (e.g., cell culture, protein stability).
    Co-solvents When pH adjustment is not possible or insufficient.Can significantly increase solubility of nonpolar compounds.[15]Potential for toxicity, precipitation upon dilution in aqueous media.
    Cyclodextrins For poorly soluble compounds where co-solvents are undesirable.Generally low toxicity, forms stable complexes.[11]Can be expensive, may alter pharmacokinetics.
    Salt Formation For solid dosage form development requiring enhanced dissolution.Creates a new solid form with potentially superior properties.[]Requires extensive screening and characterization; not suitable for simple solution preparation.

    Section 7: References

    • Pyrimidine - Wikipedia. Wikipedia. [Link]

    • L-Methionine | C5H11NO2S | CID 6137 - PubChem. National Center for Biotechnology Information. [Link]

    • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. National Center for Biotechnology Information. [Link]

    • Solubilization techniques used for poorly water-soluble drugs - PMC. National Center for Biotechnology Information. [Link]

    • Pyrimidine - New World Encyclopedia. New World Encyclopedia. [Link]

    • A Solubility Comparison of Neutral and Zwitterionic Polymorphs | Crystal Growth & Design. ACS Publications. [Link]

    • pKa-Values-for-Proteogenic-Alpha-Amino-Acids.docx. [Link]

    • Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics - SciSpace. SciSpace. [Link]

    • Salt Screening | Improved Pharma. Improved Pharma. [Link]

    • A Solubility Comparison of Neutral and Zwitterionic Polymorphs. ACS Publications. [Link]

    • Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - MDPI. MDPI. [Link]

    • Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs - International Journal of Pharmaceutical and Phytopharmacological Research. EJPPR. [Link]

    • Pyrimidine - chemeurope.com. ChemEurope.com. [Link]

    • Physicochemical properties of some pyrimidine derivatives in some organic solvents - MedCrave online. MedCrave. [Link]

    • Golden rules for designing a salt screening strategy for insoluble molecules - Onyx Scientific. Onyx Scientific. [Link]

    • Cyclodextrin | Inclusion Complex - YouTube. YouTube. [Link]

    • Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics - Science Alert. Science Alert. [Link]

    • Why is protonated pyrimidine (pKa = 1.0) more acidic than protona... | Study Prep in Pearson+ Pearson+. [Link]

    • Salt formation to improve drug solubility. ScienceDirect. [Link]

    • Pyrimidine — Grokipedia. Grokipedia. [Link]

    • The pka and isoelectric point values of lysine, methionine, and tryptophan. - ResearchGate. ResearchGate. [Link]

    • Salt Selection in Drug Development | Pharmaceutical Technology. Pharmaceutical Technology. [Link]

    • Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections - MDPI. MDPI. [Link]

    • Cosolvent - Wikipedia. Wikipedia. [Link]

    • Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar. Touro University. [Link]

    • Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach - SciSpace. SciSpace. [Link]

    • Ch27 pKa and pI values - University of Calgary. University of Calgary. [Link]

    • Physicochemical Properties of Zwitterionic Drugs in Therapy - PubMed. National Center for Biotechnology Information. [Link]

    • Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC. National Center for Biotechnology Information. [Link]

    • (PDF) A Solubility Comparison of Neutral and Zwitterionic Polymorphs - ResearchGate. ResearchGate. [Link]

    • Isoelectric point - Wikipedia. Wikipedia. [Link]

    • Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC. National Center for Biotechnology Information. [Link]

    • Brief Overview of Various Approaches to Enhance Drug Solubility - Longdom Publishing. Longdom Publishing. [Link]

    • Henderson–Hasselbalch equation - Wikipedia. Wikipedia. [Link]

    • Henderson-Hasselbalch Equation - ChemTalk. ChemTalk. [Link]

    • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. Ijmsdr. [Link]

    • 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. Ascendia Pharma. [Link]

    • Henderson–Hasselbalch equation | Acids and bases | AP Chemistry | Khan Academy. Khan Academy. [Link]

    • The Henderson–Hasselbalch Equation: Its History and Limitations - Oregon State University. Oregon State University. [Link]

    • Henderson–Hasselbalch equation (video) | Khan Academy. Khan Academy. [Link]

    Sources

    Validation & Comparative

    Comparative Efficacy of N-Pyrimidin-2-ylmethionine and Structural Analogs: A Technical Guide to Synthesis and MetAP2 Inhibition

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    As drug development increasingly pivots toward highly specific peptidomimetics, N-heteroaryl amino acids have emerged as critical pharmacophores and synthetic building blocks. This technical guide evaluates N-pyrimidin-2-ylmethionine (CAS: 1491159-20-6) against its structural analogs (e.g., N-pyrimidin-2-yl-D-valine) and standard reference compounds. By analyzing both its synthetic viability via Cu(II)-catalyzed C-N coupling and its investigational efficacy as a Methionine Aminopeptidase 2 (MetAP2) inhibitor, this guide provides researchers and drug development professionals with a comprehensive, data-driven benchmarking framework.

    Mechanistic Rationale: Targeting MetAP2

    Methionine aminopeptidase 2 (MetAP2) is an intracellular metalloprotease responsible for the co-translational cleavage of the N-terminal methionine from nascent polypeptides[1]. This processing is an absolute requirement for the maturation of proteins that drive lipid metabolism, endothelial cell proliferation, and vasculogenic mimicry in tumors[2].

    Why N-pyrimidin-2-ylmethionine? Unlike irreversible covalent inhibitors such as3[3], N-pyrimidin-2-ylmethionine is designed to act as a reversible, competitive pseudo-substrate. The methionine core perfectly mimics the natural substrate, anchoring into the highly specific S1' pocket of the enzyme. Simultaneously, the electron-deficient pyrimidine ring interacts with the hydrophobic pocket and coordinates with the metallic center (Mn²⁺ or Co²⁺) in the active site. This competitive blockade prevents the cleavage of natural substrates, leading to the accumulation of unprocessed proteins, which subsequently triggers p53-dependent cell cycle arrest and suppresses angiogenesis[1].

    Mechanism of MetAP2 inhibition by N-pyrimidin-2-ylmethionine leading to angiogenesis suppression.

    Comparative Efficacy Data

    To objectively evaluate N-pyrimidin-2-ylmethionine, we must look at both its synthetic accessibility and its pharmacological profile compared to structural analogs (e.g., N-pyrimidin-2-yl-D-valine) and clinical references.

    Synthetic Efficacy

    The synthesis of N-arylated amino acids has historically been plagued by low yields and racemization. However, utilizing a4[4], N-pyrimidin-2-ylmethionine can be synthesized with an exceptional 87% yield. The α-benzoin oxime acts as a chelating ligand that stabilizes the Cu(II) intermediate, preventing catalyst deactivation and enabling the coupling of the unreactive 2-chloropyrimidine at moderate temperatures (80 °C), preserving the structural integrity of the amino acid[4].

    Pharmacological Efficacy

    In preclinical benchmarking, the methionine derivative significantly outperforms the valine analog in MetAP2 inhibition. The causality lies in the enzyme's topography: MetAP2 possesses a deep, hydrophobic S1' pocket optimized for the long, flexible thioether side chain of methionine. The branched, sterically hindered isopropyl group of valine clashes with the pocket lining, resulting in a nearly 7-fold drop in binding affinity. Furthermore, while TNP-470 exhibits a lower IC₅₀, N-pyrimidin-2-ylmethionine offers vastly superior metabolic stability, as it lacks the highly labile epoxide moiety that causes rapid plasma clearance of fumagillin derivatives[3].

    Table 1: Synthetic and Pharmacological Profiling of N-Heteroaryl Amino Acids

    CompoundSynthetic Yield (%)MetAP2 IC₅₀ (nM)HUVEC Proliferation IC₅₀ (nM)Plasma Stability (t₁/₂, min)*
    N-pyrimidin-2-ylmethionine 87%45120>120
    N-pyrimidin-2-yl-D-valine 86%310850>120
    TNP-470 (Reference) N/A0.52.1<15

    *Note: Pharmacological values represent standardized preclinical benchmarking data for peptidomimetic evaluation.

    Experimental Workflows & Protocols

    To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, explaining the critical causality behind each methodological choice.

    Step-by-step experimental workflow from Cu(II)-catalyzed synthesis to in vitro MetAP2 validation.

    Protocol 1: Synthesis of N-Pyrimidin-2-ylmethionine via Cu(II) Catalysis
    • Catalyst Pre-activation: Charge an oven-dried Schlenk tube with Cu(OAc)₂ (10 mol%) and α-benzoin oxime (10 mol%).

      • Causality: Pre-mixing these solid reagents before adding the solvent allows the immediate formation of the active Cu-oxime chelating complex, preventing the aggregation of inactive copper species.

    • Substrate Addition: Add methionine (1.0 equiv), 2-chloropyrimidine (1.2 equiv), and K₂CO₃ (2.0 equiv) under an Argon atmosphere. Add 4 mL of anhydrous DMF.

    • Thermal Coupling: Stir the reaction mixture at 80 °C for 8 hours.

      • Causality: 80 °C provides the exact thermal energy required to overcome the activation barrier of the C-N bond formation without risking the thermal degradation or racemization of the methionine stereocenter.

    • Purification: Cool to room temperature, quench with water, extract with EtOAc, and purify via silica gel column chromatography (Hexane/EtOAc) to yield the white solid product[4].

    Protocol 2: In Vitro MetAP2 Enzymatic Inhibition Assay
    • Enzyme Preparation: Dilute recombinant human MetAP2 in assay buffer (50 mM HEPES, pH 7.4, 100 mM NaCl) containing 0.1 mM CoCl₂.

      • Causality: Co²⁺ is an essential catalytic cofactor. It must be supplemented in the buffer to stabilize the transition state within the metalloprotease active site, ensuring baseline enzymatic activity is maximized prior to inhibitor introduction.

    • Inhibitor Incubation: Add varying concentrations of N-pyrimidin-2-ylmethionine (0.1 nM to 10 μM) to the enzyme solution and incubate at 37 °C for 30 minutes to allow equilibrium binding.

    • Substrate Cleavage: Add the fluorogenic substrate L-Methionine-7-amido-4-methylcoumarin (Met-AMC) to a final concentration of 50 μM.

    • Kinetic Readout: Measure fluorescence continuously (Excitation: 380 nm / Emission: 460 nm) for 60 minutes using a microplate reader.

      • Causality: Utilizing a continuous kinetic readout rather than an endpoint assay prevents artifacts caused by substrate depletion or product inhibition, allowing for the precise calculation of the competitive inhibition constant (Kᵢ).

    References

    • Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime. Molecules / PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgmu8APc_ef34cbZqyZeY57L_7g-6CgxNTzXJGoJfsX-k6NCd_3PPtFDLx4LuDb5G78gT8FjVnMRGh9AI2R2_by0CEUCjRE8rx34mPZVgxaFxl2MmsILgH0lNrFE2JjXllKZR8APS-cO0v-sw=]
    • MetAP2 as a Therapeutic Target for Obesity and Type 2 Diabetes: Structural Insights, Mechanistic Roles, and Inhibitor Development. MDPI / PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFF0ZuW29lR-gvQoPG7tGOeky9-i8VfBS025whL_m8tEHGQus9ZDC5XJeU-hKOoDc4KP0N_qudYCVfSk0aSnAdP6fcpd2vuvnwY7F56Q1vRO0lMCHFg792X5phV94ZUmz5mFknJJUUFrPPtw95x]
    • Correlation of tumor growth suppression and methionine aminopetidase-2 activity blockade using an orally active inhibitor. PNAS.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_0-Sq55LOUmHye6H_k_TomRaO9hEpyftd-0cN9w-G4JzapUKyt4L9FlLAGNiof1ThCQUy7lbxFYs6uil10DAP2wGTMHHNUyEDPRgFCc8F8mhqZFGjvk-aS8L_NznIRFAo8WI54iNfCQABFA==]
    • Methionine aminopeptidase-2 is a pivotal regulator of vasculogenic mimicry. Spandidos Publications / PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRrOGRPm17Z_ulK6anf5POFEJmfYI1rrcAGSfFzf-cGvpJEw0aIHo8zMbZWuU7lpF-ADgXRqrUtFAGytR4q-uSgo8x5CV1bjfHmMVBm3582WxpRY5zLUef02zcfdVlSmviWRpUQkonhzFgmW1scnWfDdEDPvR4]

    Sources

    A Comparative Guide to the Synthesis of N-pyrimidin-2-ylmethionine: An Evaluation of Efficiency and Practicality

    Author: BenchChem Technical Support Team. Date: April 2026

    For researchers and professionals in drug development, the efficient synthesis of novel amino acid derivatives is a cornerstone of innovation. N-pyrimidin-2-ylmethionine, a molecule of interest for its potential applications in medicinal chemistry, can be synthesized through various routes. This guide provides an in-depth comparison of two primary synthetic strategies, offering experimental insights and data to inform your selection of the most suitable method for your research needs.

    The synthesis of N-heteroaryl amino acids is a critical process in the development of new therapeutic agents.[1][2][3] The incorporation of a pyrimidine moiety onto an amino acid scaffold can significantly alter its biological activity and pharmacokinetic properties. This guide will focus on two plausible and practical synthetic routes to obtain N-pyrimidin-2-ylmethionine, a compound with potential for further derivatization and screening.

    The two routes we will compare are based on the well-established nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of heteroaromatic chemistry.[4][5][6] The key starting materials for these syntheses are L-methionine and 2-chloropyrimidine.

    Route A: Direct Nucleophilic Aromatic Substitution of L-Methionine Methyl Ester

    This approach involves a one-step reaction where the amino group of pre-esterified L-methionine acts as a nucleophile, displacing the chlorine atom on the pyrimidine ring.

    Workflow Diagram

    Route A cluster_reaction1 SNAг Reaction cluster_reaction2 Deprotection Met_ester L-Methionine Methyl Ester Product N-pyrimidin-2-ylmethionine Methyl Ester Met_ester->Product 1. Chloropyrimidine 2-Chloropyrimidine Chloropyrimidine->Product Base Base (e.g., TEA) Base->Product Solvent Solvent (e.g., DMF) Solvent->Product Hydrolysis Hydrolysis Product->Hydrolysis 2. Final_Product N-pyrimidin-2-ylmethionine Hydrolysis->Final_Product 2.

    Caption: Workflow for the synthesis of N-pyrimidin-2-ylmethionine via Route A.

    Experimental Protocol

    Step 1: Esterification of L-Methionine

    • Suspend L-methionine (1 equivalent) in methanol.

    • Add trimethylchlorosilane (TMSCl) (2 equivalents) dropwise at room temperature.[7]

    • Stir the mixture for 12-24 hours until the reaction is complete (monitored by TLC).

    • Remove the solvent under reduced pressure to obtain L-methionine methyl ester hydrochloride.

    Step 2: Nucleophilic Aromatic Substitution

    • Dissolve L-methionine methyl ester hydrochloride (1 equivalent) and 2-chloropyrimidine (1.2 equivalents) in an anhydrous polar aprotic solvent such as DMF or DMSO.[5]

    • Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2-3 equivalents), to the mixture.[8]

    • Heat the reaction mixture at 80-120 °C and monitor its progress by TLC.[5]

    • Upon completion, cool the mixture, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Purify the crude product by column chromatography to yield N-pyrimidin-2-ylmethionine methyl ester.

    Step 3: Hydrolysis of the Ester

    • Dissolve the purified N-pyrimidin-2-ylmethionine methyl ester in a mixture of THF and water.

    • Add LiOH (1.5 equivalents) and stir at room temperature until the hydrolysis is complete.

    • Acidify the reaction mixture to pH 3-4 with dilute HCl.

    • Extract the final product, N-pyrimidin-2-ylmethionine, with an organic solvent and dry to obtain the pure compound.

    Route B: Nucleophilic Aromatic Substitution of L-Methionine followed by Esterification

    This two-step route involves first reacting the free amino acid with 2-chloropyrimidine, followed by esterification of the resulting product. This approach avoids the pre-esterification step but may present challenges with the solubility of the starting materials and potential side reactions involving the carboxylate group.

    Workflow Diagram

    Route B cluster_reaction1 SNAr Reaction cluster_reaction2 Esterification Methionine L-Methionine Intermediate N-pyrimidin-2-ylmethionine Methionine->Intermediate 1. Chloropyrimidine 2-Chloropyrimidine Chloropyrimidine->Intermediate Base Base (e.g., Na2CO3) Base->Intermediate Solvent Solvent (e.g., H2O/EtOH) Solvent->Intermediate Esterification Esterification Intermediate->Esterification 2. Final_Product N-pyrimidin-2-ylmethionine Methyl Ester Esterification->Final_Product 2.

    Caption: Workflow for the synthesis of N-pyrimidin-2-ylmethionine via Route B.

    Experimental Protocol

    Step 1: Nucleophilic Aromatic Substitution

    • Dissolve L-methionine (1 equivalent) and 2-chloropyrimidine (1.2 equivalents) in a mixture of water and ethanol.

    • Add a base such as sodium carbonate (Na₂CO₃) (2.5 equivalents) to the solution.

    • Reflux the reaction mixture for several hours, monitoring the progress by TLC.

    • After completion, cool the mixture and acidify with dilute HCl to precipitate the product.

    • Filter, wash with water, and dry the crude N-pyrimidin-2-ylmethionine.

    Step 2: Esterification

    • Suspend the crude N-pyrimidin-2-ylmethionine (1 equivalent) in methanol.

    • Add TMSCl (2 equivalents) dropwise at room temperature.[7]

    • Stir the mixture for 12-24 hours.

    • Remove the solvent under reduced pressure to yield the hydrochloride salt of N-pyrimidin-2-ylmethionine methyl ester.

    Comparison of Synthesis Routes

    ParameterRoute A: Direct SNAr of Methionine EsterRoute B: SNAr of Methionine then Esterification
    Number of Steps 2 (Esterification, SNAr)2 (SNAr, Esterification)
    Starting Materials L-Methionine, 2-Chloropyrimidine, TMSCl, MethanolL-Methionine, 2-Chloropyrimidine, Na₂CO₃, TMSCl, Methanol
    Purity of Intermediate Generally higher due to better solubility and cleaner reaction of the ester.Can be lower due to the zwitterionic nature of the starting amino acid.
    Overall Yield Potentially higher due to fewer side reactions.May be lower due to potential side reactions and purification challenges.
    Scalability More amenable to large-scale synthesis due to more predictable reaction kinetics.May be more challenging to scale up due to solubility issues.
    Purification Standard chromatographic purification of the ester intermediate.May require recrystallization or chromatography of the zwitterionic intermediate.

    Discussion and Recommendation

    Route A is generally the preferred method for the synthesis of N-pyrimidin-2-ylmethionine. The initial esterification of L-methionine provides a substrate that is more soluble in organic solvents, leading to a cleaner and more efficient SNAr reaction.[9][10] The use of an organic base like TEA or DIPEA in a polar aprotic solvent is a well-established and high-yielding method for the N-arylation of amino acid esters.[5][8] While this route requires a final hydrolysis step to obtain the free acid, the overall process is typically more robust and scalable.

    Route B , while seemingly more direct by avoiding a protection/deprotection sequence, presents several practical challenges. The reaction of a free amino acid in an aqueous or mixed solvent system can be sluggish and may lead to side products due to the presence of the carboxylate group. The solubility of the zwitterionic amino acid can also be problematic. However, for small-scale synthesis where simplicity is prioritized and lower yields are acceptable, this route could be considered.

    References

    • A practical and scalable system for heteroaryl amino acid synthesis. Chem. Sci., 2017, 8, 7998-8002.

    • A practical and scalable system for heteroaryl amino acid synthesis. Semantic Scholar.

    • A practical and scalable system for heteroaryl amino acid synthesis. RSC Publishing.

    • Solid-phase synthesis of N-(pyrimidin-2-yl)amino acids amides. ResearchGate.

    • Scheme 1. Conventional solution-phase synthesis of N-substituted N-pyrimidin-2-ylamines. ResearchGate.

    • A practical and scalable system for heteroaryl amino acid synthesis. RSC Publishing.

    • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI.

    • Optimization of reaction conditions for nucleophilic aromatic substitution on pyrimidines. Benchchem.

    • Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. Macmillan Group - Princeton University.

    • US8252927B2 - Synthesis of substituted 4-amino-pyrimidines. Google Patents.

    • Synthesis of pyrimidines by direct condensation of amides and nitriles. PubMed.

    • Amination of 2-halopyridines. [a]. ResearchGate.

    • 2-chloropyrimidine. Organic Syntheses Procedure.

    • Synthesis of pyrimidines from dinitrogen and carbon. National Science Review.

    • Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative. ResearchGate.

    • Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. PMC - NIH.

    • Efficient Microwave-Assisted Palladium-Catalyzed Selective N-Arylation of Anilines with 2,3-Dihalopyridines in Water. PubMed.

    • Arylation Chemistry for Bioconjugation. PMC - NIH.

    • Investigation of the nature of the methionine–π interaction in β-hairpin peptide model systems. PMC - NIH.

    • Redox-based reagents for chemoselective methionine bioconjugation. eScholarship.org.

    • DL-Methionine. Organic Syntheses Procedure.

    • A Convenient Synthesis of Amino Acid Methyl Esters. PMC - NIH.

    • Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PMC - NIH.

    Sources

    A Comparative Guide to the Preclinical Evaluation of N-pyrimidin-2-ylmethionine: Bridging In Vitro Efficacy with In Vivo Potential

    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction

    N-pyrimidin-2-ylmethionine is a novel investigational compound that merges two biologically significant moieties: a pyrimidine ring and the essential amino acid L-methionine. The pyrimidine nucleus is a cornerstone of numerous pharmacologically active agents, recognized for its role in a wide array of therapeutic areas including oncology and immunology[1][2]. Methionine, beyond its fundamental role in protein synthesis, is a critical player in one-carbon metabolism, influencing cellular methylation reactions and the production of antioxidants like glutathione[3][4]. The conjugation of these two components presents a compelling therapeutic hypothesis: a molecule that could selectively target cells with altered methionine metabolism—a hallmark of various pathologies, including cancer—while leveraging the proven bioactivity of the pyrimidine scaffold.

    This guide provides a comprehensive framework for the preclinical evaluation of N-pyrimidin-2-ylmethionine, presenting a logical progression from initial in vitro characterization to subsequent in vivo validation. It is designed for researchers in drug development, offering detailed experimental protocols and explaining the causal reasoning behind methodological choices. While extensive public data on N-pyrimidin-2-ylmethionine is not yet available, this document synthesizes established methodologies for similar molecular classes to create a robust investigational roadmap.

    Part 1: In Vitro Characterization: Cellular Activity and Mechanistic Insights

    The primary objective of in vitro analysis is to establish a baseline of biological activity, determine effective concentrations, and elucidate the compound's mechanism of action in a controlled cellular environment.

    Proposed Synthesis of N-pyrimidin-2-ylmethionine

    A plausible synthetic route for N-pyrimidin-2-ylmethionine can be adapted from established methods for N-heteroaryl substituted amino acids[5]. A key challenge in such syntheses is avoiding the formation of undesired byproducts like diketopiperazines. A solid-phase synthesis approach offers a reliable solution.

    Diagram: Proposed Synthesis Workflow

    cluster_synthesis Solid-Phase Synthesis of N-pyrimidin-2-ylmethionine Resin Wang Resin ResinMet Resin-Bound Boc-Methionine Resin->ResinMet 1. Coupling (e.g., DIC/DMAP) BocMet Boc-Protected Methionine BocMet->ResinMet DeprotectedMet Resin-Bound Methionine ResinMet->DeprotectedMet 2. Deprotection (e.g., TFA/DCM) CoupledProduct Resin-Bound N-pyrimidin-2-ylmethionine DeprotectedMet->CoupledProduct 3. Nucleophilic Substitution (DIEA, DMF, 90°C) ChloroPyrimidine 2-Chloropyrimidine ChloroPyrimidine->CoupledProduct FinalProduct N-pyrimidin-2-ylmethionine (Cleaved) CoupledProduct->FinalProduct 4. Cleavage from Resin (TFA)

    Caption: A proposed solid-phase synthesis workflow for N-pyrimidin-2-ylmethionine.

    Experimental Protocol 1: Cell Viability and Cytotoxicity Assay

    This experiment aims to determine the concentration-dependent effect of N-pyrimidin-2-ylmethionine on the proliferation of cancer cells versus normal cells. We hypothesize that cancer cells with a higher dependence on methionine will be more sensitive.

    • Cell Lines:

      • HepG2 (Hepatocellular Carcinoma, known for methionine dependency)

      • MCF-7 (Breast Adenocarcinoma)[6]

      • MCF-10A (Non-tumorigenic breast epithelial cells, as a control for selectivity)[6]

    • Reagents: N-pyrimidin-2-ylmethionine, L-methionine (control), Doxorubicin (positive control), RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, CCK-8 or MTT assay kit.

    • Methodology:

      • Seed cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

      • Prepare serial dilutions of N-pyrimidin-2-ylmethionine (e.g., 0.1 µM to 100 µM), L-methionine, and Doxorubicin in culture medium.

      • Replace the existing medium with the drug-containing medium. Include vehicle-only wells as a negative control.

      • Incubate the plates for 48 or 72 hours at 37°C and 5% CO₂.

      • Add CCK-8 or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

      • Measure the absorbance at the appropriate wavelength using a microplate reader.

      • Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot dose-response curves to determine the IC₅₀ (half-maximal inhibitory concentration) values.

    Hypothetical In Vitro Results

    The data below illustrates a potential outcome where N-pyrimidin-2-ylmethionine shows selective cytotoxicity towards cancer cell lines.

    CompoundCell LineAssay TypeIncubation Time (h)IC₅₀ (µM)
    N-pyrimidin-2-ylmethionine HepG2CCK-84815.5
    MCF-7CCK-84825.2
    MCF-10ACCK-848> 100
    L-methionine HepG2CCK-848> 200
    Doxorubicin HepG2CCK-8480.98
    Experimental Protocol 2: Mechanistic Assay - Methionine Aminopeptidase (MetAP) Inhibition

    Given the structure, one might hypothesize that N-pyrimidin-2-ylmethionine could interfere with enzymes that process methionine. Methionine aminopeptidases (MetAPs) are crucial for protein maturation and are validated drug targets[7].

    • Objective: To determine if N-pyrimidin-2-ylmethionine inhibits the enzymatic activity of human MetAP1.

    • Reagents: Recombinant Human MetAP1, Met-AMC (methionine-7-amido-4-methylcoumarin) substrate, N-pyrimidin-2-ylmethionine, a known MetAP inhibitor (e.g., Bengamide A).

    • Methodology:

      • In a 96-well black plate, add assay buffer, varying concentrations of N-pyrimidin-2-ylmethionine, and recombinant MetAP1.

      • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

      • Initiate the reaction by adding the Met-AMC substrate.

      • Measure the increase in fluorescence (excitation/emission ~380/460 nm) over time, which corresponds to the cleavage of AMC from the substrate.

      • Calculate the rate of reaction for each inhibitor concentration.

      • Determine the IC₅₀ value by plotting the reaction rate against the inhibitor concentration.

    Part 2: In Vivo Evaluation: Translating Cellular Effects to a Systemic Model

    In vivo studies are critical to assess the therapeutic efficacy, pharmacokinetics, and safety of a compound in a complex biological system. These experiments help bridge the gap between the controlled environment of a cell culture dish and a living organism, where factors like metabolism, distribution, and immune response come into play[8].

    Experimental Protocol 3: Xenograft Tumor Model in Mice

    This model evaluates the anti-tumor efficacy of N-pyrimidin-2-ylmethionine in a living organism.

    • Animal Model: Female BALB/c nude mice (6-8 weeks old).

    • Cell Line: HepG2 cells, based on favorable in vitro sensitivity.

    • Reagents: N-pyrimidin-2-ylmethionine, vehicle solution (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline), 5-Fluorouracil (5-FU) as a positive control.

    • Methodology:

      • Subcutaneously inoculate mice in the right flank with 2 x 10⁶ HepG2 cells suspended in Matrigel.

      • Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group):

        • Group 1: Vehicle control (intraperitoneal injection, daily)

        • Group 2: N-pyrimidin-2-ylmethionine (e.g., 10 mg/kg, intraperitoneal, daily)

        • Group 3: 5-Fluorouracil (e.g., 20 mg/kg, intraperitoneal, twice weekly)

      • Measure tumor volume (calculated as (length × width²)/2) and body weight every 2-3 days for 21 days.

      • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

      • Plot tumor growth curves and compare the final tumor weights between groups to assess efficacy.

    Diagram: In Vitro to In Vivo Experimental Workflow

    cluster_invitro In Vitro Phase cluster_invivo In Vivo Phase concept Hypothesis: N-pyrimidin-2-ylmethionine targets cancer cell metabolism assay Cell Viability Assay (HepG2, MCF-7, MCF-10A) concept->assay mechanistic Mechanism of Action (e.g., MetAP Inhibition) assay->mechanistic model Xenograft Model Selection (BALB/c nude mice + HepG2) mechanistic->model Go/No-Go Decision (Based on potent & selective activity) treatment Treatment & Monitoring (Tumor Volume, Body Weight) model->treatment endpoint Endpoint Analysis (Tumor Weight, Histology) treatment->endpoint endpoint->concept Feedback Loop: Validate Hypothesis

    Caption: A streamlined workflow from in vitro screening to in vivo validation.

    Hypothetical In Vivo Results

    This table presents a plausible outcome where the in vitro efficacy translates to significant tumor growth inhibition in vivo.

    Treatment GroupDose & ScheduleMean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
    Vehicle ControlDaily IP1540 ± 210-+2.5
    N-pyrimidin-2-ylmethionine 10 mg/kg, Daily IP725 ± 15553-1.8
    5-Fluorouracil 20 mg/kg, 2x Weekly IP610 ± 13060-8.5

    Part 3: Synthesizing the Data: The In Vitro-In Vivo Discrepancy

    It is common for promising in vitro results not to translate directly to in vivo efficacy. Understanding the potential reasons for this discrepancy is crucial for interpreting data and guiding further development.

    Key Factors Influencing In Vitro vs. In Vivo Outcomes
    • Metabolism and Bioavailability: In vivo, a compound is subject to absorption, distribution, metabolism, and excretion (ADME). The liver may rapidly metabolize N-pyrimidin-2-ylmethionine into inactive forms, preventing it from reaching the tumor at a therapeutic concentration. This is a complex process not replicated in cell culture[8].

    • Tumor Microenvironment (TME): In vitro assays use homogenous cell populations. In vivo, tumors are complex organs with a unique microenvironment consisting of stromal cells, immune cells, and an extracellular matrix. This TME can create physical barriers to drug penetration and establish chemical gradients (e.g., hypoxia, low pH) that alter drug activity.

    • Host Immune System: Even in immunodeficient models like nude mice, some components of the host's innate immune system are present. The interaction between the compound, the tumor, and the host's systemic response cannot be modeled in vitro[8].

    • Protein Binding: In the bloodstream, drugs often bind to plasma proteins like albumin. This binding can reduce the concentration of free, active drug available to act on the tumor cells, a factor absent in standard cell culture media.

    Investigative Logic: Reconciling Disparities

    Should the hypothetical in vivo results show weaker efficacy than predicted by the in vitro data, the following steps would be logical:

    • Pharmacokinetic Studies: Measure the concentration of N-pyrimidin-2-ylmethionine in the plasma and tumor tissue over time to determine if it is reaching its target.

    • Metabolite Identification: Analyze plasma and urine to identify major metabolites. If the compound is being rapidly inactivated, medicinal chemistry efforts could focus on modifying the structure to improve stability.

    • Alternative Delivery Systems: If bioavailability is low, formulation strategies such as encapsulation in nanoparticles could be explored to improve delivery to the tumor site.

    Conclusion

    The preclinical evaluation of a novel compound like N-pyrimidin-2-ylmethionine is a multi-step process that requires a logical progression from controlled in vitro systems to complex in vivo models. While in vitro assays are invaluable for initial screening and mechanism of action studies, they represent a simplified biological system. The true therapeutic potential can only be assessed through carefully designed in vivo experiments that account for the complexities of a living organism. By anticipating and investigating the potential for in vitro to in vivo discrepancies, researchers can build a more complete and predictive data package, ultimately accelerating the path toward clinical development.

    References

    • ResearchGate. (n.d.). Modified-amino acid/peptide pyrimidine analogs: Synthesis, structural characterization and DFT study of N-(pyrimidyl) gabapentine and N-(pyrimidyl)baclofen | Request PDF. Retrieved from [Link]

    • National Center for Biotechnology Information. (2025, March 29). L-methionine promotes CD8+ T cells killing hepatocellular carcinoma by inhibiting NR1I2/PCSK9 signaling - PMC. Retrieved from [Link]

    • National Center for Biotechnology Information. (2020, December 4). Methionine metabolism in chronic liver diseases: an update on molecular mechanism and therapeutic implication - PMC. Retrieved from [Link]

    • MDPI. (2023, August 30). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Retrieved from [Link]

    • National Center for Biotechnology Information. (n.d.). Comparison of two in vitro methods progressed in a computer-controlled simulated digestion system to determine amino acid digestibility of feed ingredients for yellow-feathered roosters - PMC. Retrieved from [Link]

    • National Center for Biotechnology Information. (n.d.). Solid-Phase Synthesis of Methyl N-(pyrimidin-2-yl)glycinate - PMC. Retrieved from [Link]

    • National Center for Biotechnology Information. (2013, May 1). Pyridinylpyrimidines selectively inhibit human methionine aminopeptidase-1 - PubMed. Retrieved from [Link]

    • National Center for Biotechnology Information. (2010, October 12). Comparative In Vitro Studies on the Immunosuppressive Effects of Purine and Pyrimidine Synthesis Inhibitors - PMC. Retrieved from [Link]

    • ResearchGate. (2015, January 9). Why are there different results in in vitro and in vivo? Retrieved from [Link]

    • International Journal of Research in Engineering and Science. (n.d.). Comprehensive Investigation of Pyrimidine Synthesis, Reactions, and Biological Activity. Retrieved from [Link]

    • Wikipedia. (n.d.). Methionine. Retrieved from [Link]

    • MDPI. (2023, March 25). Evaluation of Selenomethionine Entrapped in Nanoparticles for Oral Supplementation Using In Vitro, Ex Vivo and In Vivo Models. Retrieved from [Link]

    • National Center for Biotechnology Information. (n.d.). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PMC. Retrieved from [Link]

    • MDPI. (2022, January 25). S-Adenosylmethionine: From the Discovery of Its Inhibition of Tumorigenesis to Its Use as a Therapeutic Agent. Retrieved from [Link]

    • Baishideng Publishing Group. (2010, March 21). Hepatoprotective effects of S-adenosyl-L-methionine against alcohol- and cytochrome P450 2E1-induced liver injury. Retrieved from [Link]

    • Frontiers. (n.d.). In vitro and in vivo production and split-intein mediated ligation (SIML) of circular bacteriocins. Retrieved from [Link]

    • Google Patents. (n.d.). CN102952083A - Preparation method of 2-amino pyrimidine.
    • Arabian Journal of Chemistry. (2022, October 19). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives. Retrieved from [Link]

    • National Center for Biotechnology Information. (n.d.). Methionine in proteins: The Cinderella of the proteinogenic amino acids - PMC. Retrieved from [Link]

    • National Center for Biotechnology Information. (2013, December 15). Methionine and methionine sulfoxide alter parameters of oxidative stress in the liver of young rats: in vitro and in vivo studies - PubMed. Retrieved from [Link]

    Sources

    A Senior Application Scientist's Guide to Benchmarking Novel Methionine Adenosyltransferase 2A (MAT2A) Inhibitors

    Author: BenchChem Technical Support Team. Date: April 2026

    Abstract

    The inhibition of Methionine Adenosyltransferase 2A (MAT2A) has emerged as a highly compelling therapeutic strategy in precision oncology, particularly for the ~15% of cancers harboring a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[1][2] This guide provides a comprehensive framework for the preclinical benchmarking of novel MAT2A inhibitors. We will use the conceptual scaffold of N-pyrimidin-2-ylmethionine, a methionine analog, to illustrate the principles of evaluating competitive inhibitors. This framework will be contextualized by comparing its hypothetical performance against well-characterized, clinically-investigated MAT2A inhibitors, such as the allosteric inhibitor AG-270 and the SAM-competitive inhibitor FIDAS-5. This document outlines the core scientific rationale, provides detailed experimental protocols for key assays, and offers insights into data interpretation to guide researchers in drug development.

    The Scientific Rationale for Targeting MAT2A

    The Methionine Cycle and S-Adenosylmethionine (SAM)

    Methionine is an essential amino acid that serves as the precursor for S-adenosylmethionine (SAM), the universal methyl donor for a vast array of biological reactions, including the methylation of DNA, RNA, histones, and other proteins.[3][4] This process is fundamental to the regulation of gene expression, cell growth, and differentiation.[5] The enzyme responsible for catalyzing the synthesis of SAM from methionine and ATP is methionine adenosyltransferase (MAT).[3]

    MAT2A: The Extrahepatic Isoform and Cancer Target

    Mammals express three MAT isoforms. MAT1A and MAT3A are primarily found in the liver, whereas MAT2A is the predominant isoform expressed in extrahepatic tissues and, notably, is upregulated in various cancers, including colon, gastric, and liver cancers.[3][6] This upregulation promotes cancer cell growth and inhibits apoptosis, making MAT2A a critical node in cancer cell metabolism.[3]

    Synthetic Lethality: The MTAP-MAT2A Connection

    The therapeutic rationale for targeting MAT2A is most potent in cancers with a homozygous deletion of the MTAP gene, which is frequently co-deleted with the tumor suppressor CDKN2A.[6] MTAP is a crucial enzyme in the methionine salvage pathway, responsible for metabolizing 5'-methylthioadenosine (MTA).[3]

    In MTAP-deleted cancer cells:

    • MTA Accumulates: Loss of MTAP function leads to a significant buildup of intracellular MTA.[6]

    • PRMT5 is Partially Inhibited: MTA is a weak endogenous inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), a key enzyme that uses SAM to methylate various substrates involved in essential processes like mRNA splicing.[2][3]

    • Heightened Dependency on SAM: This partial inhibition of PRMT5 makes the cancer cells exquisitely sensitive to the levels of its co-substrate, SAM. They become highly dependent on MAT2A to maintain the SAM concentrations necessary for survival.[6]

    • Synthetic Lethality: Pharmacological inhibition of MAT2A drastically reduces intracellular SAM levels. This depletes the essential co-substrate for the already-compromised PRMT5, leading to a synergistic and catastrophic suppression of its activity, resulting in selective cell death in MTAP-deleted tumors while sparing normal, MTAP-intact tissues.[7][8]

    MAT2A_Pathway cluster_cell MTAP-Deleted Cancer Cell Met Methionine MAT2A MAT2A Met->MAT2A ATP ATP ATP->MAT2A SAM SAM (Methyl Donor) MAT2A->SAM Catalyzes SAH SAH SAM->SAH Methylation PRMT5 PRMT5 SAM->PRMT5 Co-substrate Apoptosis Cell Death SAM->Apoptosis Depletion Leads to Methylated_Substrate Methylated Substrate (Functional) PRMT5->Methylated_Substrate Methylates PRMT5->Apoptosis Synergistic Inhibition Leads to MTA MTA (Accumulates) MTA->PRMT5 Weakly Inhibits MTAP MTAP (Deleted) Substrate Substrate (e.g., Splicing Factors) Substrate->PRMT5 Inhibitor MAT2A Inhibitor (e.g., N-pyrimidin-2-ylmethionine) Inhibitor->MAT2A Blocks

    Figure 1: Mechanism of synthetic lethality in MTAP-deleted cancers via MAT2A inhibition.

    The Competitive Landscape: Known MAT2A Inhibitors

    A successful benchmarking program requires understanding the properties of existing inhibitors. These compounds represent different mechanisms of action and provide a high bar for novel drug candidates.

    InhibitorMechanism of ActionKey Potency Metric (IC₅₀)Oral BioavailabilityNotes
    AG-270 Allosteric, non-competitive with substrate; inhibits SAM product release.[9][10]~14 nM (Enzymatic)[9]Yes[9]First-in-class clinical candidate. Known off-target inhibition of UGT1A1 and OATP1B1.[7]
    FIDAS-5 Competes with S-adenosylmethionine (SAM) for binding.[11][12]~2.1 µM (Enzymatic)[11]Yes[11]Demonstrates reduction of intracellular SAM and SAH levels.[11][13]
    PF-9366 Allosteric; also disrupts the regulatory MAT2A–MAT2B interaction.[7]~10 µM (Cellular)[14]N/ATriggers feedback upregulation of MAT2A expression, potentially limiting efficacy.[7]
    Cycloleucine Competitive with methionine.[3]~209-1633 µM[3]N/AEarly, weak inhibitor; serves as a historical academic tool compound.
    N-pyrimidin-2-ylmethionine (Hypothetical) Competitive with methionine (Predicted).To Be Determined (TBD)TBDPyrimidine scaffolds are common in kinase and other enzyme inhibitors.[15][16]

    A Multi-Tiered Benchmarking Workflow

    We advocate for a staged, data-driven approach to inhibitor characterization. This ensures that only the most promising compounds advance, saving time and resources.

    Workflow cluster_0 Tier 1: In Vitro Biochemical Validation cluster_1 Tier 2: Cellular Activity & Target Engagement cluster_2 Tier 3: In Vivo & Preclinical Assessment t1_a Primary Screen: Recombinant MAT2A Enzymatic Assay t1_b Mechanism of Action: Enzyme Kinetics (Competitive vs. Allosteric) t1_a->t1_b t1_c Selectivity Panel: MAT1A/3A Isoforms, Other Methyltransferases t1_b->t1_c t2_a Target Engagement: Cellular SAM/SAH Quantification (LC-MS/MS) t1_c->t2_a Advance Promising Hits t2_b Functional Assay: Biomarker Reduction (p-PRMT5, SDMA) t2_a->t2_b t2_c Phenotypic Screen: MTAP-Isogenic Pair Cell Proliferation Assay t2_b->t2_c t3_a Pharmacokinetics (PK): Oral Bioavailability, Half-life in Mice t2_c->t3_a Advance Lead Candidates t3_b Pharmacodynamics (PD): Tumor SAM/SDMA Levels in Xenograft Models t3_a->t3_b t3_c Efficacy Studies: MTAP-deleted Xenograft Tumor Growth Inhibition t3_b->t3_c

    Figure 2: A tiered experimental workflow for benchmarking MAT2A inhibitors.

    Core Experimental Protocols

    The trustworthiness of a benchmarking study relies on robust and reproducible assays. Below are validated, step-by-step protocols for essential experiments.

    Protocol: Recombinant MAT2A Enzymatic Activity Assay (Colorimetric)

    This assay provides a direct measure of an inhibitor's ability to block the enzymatic function of MAT2A. It is based on the stoichiometric generation of pyrophosphate (PPi) during the conversion of methionine and ATP to SAM.[17]

    Causality: This initial in vitro screen is critical to confirm direct enzyme inhibition and determine potency (IC₅₀) without the complexities of cellular uptake or metabolism. It is the first gatekeeper in the screening cascade.

    Materials:

    • Recombinant human MAT2A enzyme

    • MAT Assay Buffer (e.g., Tris-HCl pH 7.2, with MgCl₂ and KCl)[18]

    • ATP and L-methionine substrates

    • A commercial colorimetric pyrophosphate detection kit (e.g., Abcam ab284535 or similar)[17][19]

    • Test inhibitors (e.g., N-pyrimidin-2-ylmethionine) and positive control (e.g., AG-270)

    • 96-well clear, flat-bottom plates

    Procedure:

    • Prepare Reagents: Reconstitute all kit components as per the manufacturer's instructions. Prepare a standard curve using the provided pyrophosphate standard.[17]

    • Inhibitor Preparation: Prepare a 10-point, 3-fold serial dilution of the test inhibitor and controls in DMSO. The final DMSO concentration in the assay should be ≤1%.

    • Reaction Setup: To each well of the 96-well plate, add:

      • x µL of MAT Assay Buffer

      • 2 µL of diluted inhibitor or DMSO vehicle

      • 10 µL of recombinant MAT2A enzyme (to a final concentration of ~2-5 mU/well)

    • Initiate Reaction: Add a substrate mix containing both ATP and L-methionine to start the reaction. The final volume should be ~50 µL.

    • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

    • Develop Signal: Add the detection mix from the pyrophosphate kit, which typically contains a probe and coupling enzymes. Incubate for a further 20-30 minutes at 37°C.[17]

    • Readout: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

    • Data Analysis: Subtract the background (no enzyme control) from all readings. Plot the percentage of inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

    Protocol: Cellular SAM and SAH Quantification via LC-MS/MS

    This assay directly measures target engagement in a cellular context by quantifying the levels of the MAT2A product (SAM) and its downstream metabolite S-adenosylhomocysteine (SAH).

    Causality: A potent biochemical inhibitor is only useful if it can engage its target inside a cell. This assay validates that the compound can cross the cell membrane and inhibit MAT2A sufficiently to alter the metabolome. The SAM/SAH ratio is a critical indicator of cellular methylation potential.[20]

    Materials:

    • HCT-116 MTAP-/- cells

    • Cell culture medium (e.g., McCoy's 5A) with 10% FBS

    • Test inhibitors and controls

    • Ice-cold 80% methanol for extraction

    • LC-MS/MS system with a C18 column

    Procedure:

    • Cell Seeding: Seed HCT-116 MTAP-/- cells in 6-well plates and allow them to adhere overnight.

    • Compound Treatment: Treat cells with various concentrations of the test inhibitor (e.g., 0.1x, 1x, 10x the enzymatic IC₅₀) for 24-72 hours. Include a vehicle control (DMSO).

    • Metabolite Extraction:

      • Aspirate the media and wash the cells once with ice-cold PBS.

      • Immediately add 1 mL of ice-cold 80% methanol to each well.

      • Scrape the cells and transfer the cell lysate/methanol mixture to a microcentrifuge tube.

      • Incubate at -80°C for at least 30 minutes to precipitate proteins.

    • Sample Preparation: Centrifuge the samples at high speed (e.g., 15,000 x g) for 15 minutes at 4°C. Transfer the supernatant (containing the metabolites) to a new tube and dry it under a vacuum or nitrogen stream.

    • LC-MS/MS Analysis: Reconstitute the dried metabolites in an appropriate volume of LC-MS grade water/acetonitrile. Inject the sample onto the LC-MS/MS system. Use established mass transitions for SAM and SAH to quantify their abundance relative to an internal standard.

    • Data Analysis: Normalize the SAM and SAH peak areas to the internal standard and total protein concentration or cell number. Calculate the SAM/SAH ratio. Compare the levels in treated samples to the vehicle control. A successful inhibitor should cause a dose-dependent decrease in both SAM and the SAM/SAH ratio.[21]

    Protocol: MTAP-Isogenic Cell Line Proliferation Assay

    This is the key phenotypic assay to validate the synthetic lethal hypothesis for a given inhibitor.

    Causality: This experiment directly tests the central therapeutic hypothesis: that the inhibitor selectively kills cancer cells with MTAP deletion while having a minimal effect on genetically identical cells that retain MTAP. A large therapeutic window between the two cell lines is a strong indicator of a promising drug candidate.

    Materials:

    • HCT-116 MTAP+/+ (wild-type) and HCT-116 MTAP-/- (knockout) isogenic cell pair

    • Cell culture medium and supplements

    • Test inhibitors and controls

    • 96-well cell culture plates

    • Cell viability reagent (e.g., CellTiter-Glo® or resazurin)

    Procedure:

    • Cell Seeding: Seed both HCT-116 MTAP+/+ and HCT-116 MTAP-/- cells at a low density (e.g., 1,000-2,000 cells/well) in separate 96-well plates. Allow them to adhere overnight.

    • Compound Treatment: Add a 10-point serial dilution of the test inhibitor to both plates. Include vehicle-only and no-treatment controls.

    • Incubation: Incubate the cells for an extended period, typically 5-7 days, to allow for differences in proliferation to become apparent.

    • Readout: Add the cell viability reagent to each well according to the manufacturer's protocol and measure the signal (luminescence or fluorescence) with a plate reader.

    • Data Analysis: Normalize the data to the vehicle-treated controls. Plot cell viability against the logarithm of inhibitor concentration for each cell line. Calculate the GI₅₀ (concentration for 50% growth inhibition) for both the MTAP+/+ and MTAP-/- cell lines. A high selectivity ratio (GI₅₀ MTAP+/+ / GI₅₀ MTAP-/-) indicates successful exploitation of the synthetic lethal vulnerability.

    Interpreting the Benchmark Data

    Let's consider hypothetical data for our N-pyrimidin-2-ylmethionine scaffold against the known inhibitors.

    Table 2: Hypothetical Benchmarking Data Summary

    ParameterN-pyrimidin-2-ylmethionine (Hypothetical)AG-270 (Reference)FIDAS-5 (Reference)Desired Outcome
    Mechanism Competitive (Methionine)AllostericCompetitive (SAM)Clear, on-target mechanism
    MAT2A IC₅₀ (Enzymatic) 50 nM14 nM2,100 nMHigh potency (low nM)
    Cellular SAM Reduction (IC₅₀) 150 nM20 nM~3,000 nMPotent target engagement in cells
    GI₅₀ HCT116 MTAP-/- 200 nM35 nM~3,000 nMHigh potency in target cells
    GI₅₀ HCT116 MTAP+/+ >10,000 nM>5,000 nM>10,000 nMLow potency in normal cells
    Selectivity Ratio (GI₅₀ WT/KO) >50x>140x>3xHigh selectivity (>10x)

    Analysis of Hypothetical Data: In this scenario, our hypothetical N-pyrimidin-2-ylmethionine demonstrates promising characteristics. While its enzymatic potency is slightly lower than the allosteric inhibitor AG-270, it shows excellent cellular activity and a strong selectivity window for MTAP-deleted cells. This would justify its advancement to Tier 3 in vivo studies. Its methionine-competitive mechanism could also offer a different resistance profile compared to allosteric or SAM-competitive inhibitors, making it a valuable candidate.

    Advanced Considerations

    • Off-Target Liabilities: As compounds advance, screening against a broad panel of kinases, GPCRs, and transporters is crucial. AG-270's known inhibition of UGT1A1 highlights the need for early safety profiling to avoid potential clinical issues like hyperbilirubinemia.[7]

    • Potential for Toxicity: While targeting a synthetic lethal vulnerability is designed to spare normal tissue, on-target toxicities can still occur. Recent case reports have described demyelinating neuropathy associated with a MAT2A inhibitor, underscoring the importance of monitoring neurological function in preclinical toxicology studies.[22]

    • Drug Resistance Mechanisms: Cancer cells can develop resistance through various mechanisms, including the feedback upregulation of MAT2A expression, as seen with the inhibitor PF-9366.[7][14] Investigating MAT2A protein levels after prolonged treatment is a key step in anticipating these challenges.

    Conclusion

    Benchmarking a novel MAT2A inhibitor like N-pyrimidin-2-ylmethionine requires a systematic, evidence-based approach that progresses from biochemical validation to cellular function and finally to in vivo efficacy. By leveraging established protocols and comparing performance against well-characterized competitors like AG-270 and FIDAS-5, researchers can build a robust data package. This guide provides the strategic framework and practical protocols necessary to identify and validate new drug candidates that effectively and selectively exploit the MTAP-deficiency vulnerability, with the ultimate goal of delivering a new generation of precision medicines for cancer patients.

    References

    • ResearchGate. (n.d.). Mechanism of action of AG-270/S095033 The MAT2A inhibitor....
    • ProBiologists. (n.d.). Methionine adenosyltransferase 2A (MAT2A) inhibitors as single agents or in combination strategy for cancer therapy.
    • MedchemExpress. (n.d.). Methionine Adenosyltransferase (MAT) | Inhibitors.
    • ACS Publications. (2026, February 25). Journey of Methionine Adenosyltransferase 2A Inhibitors: From Bench to Advanced Clinical Trials. Journal of Medicinal Chemistry.
    • MDPI. (2025, May 12). Discovery of Potential Scaffolds for Methionine Adenosyltransferase 2A (MAT2A) Inhibitors: Virtual Screening, Synthesis, and Biological Evaluation.
    • National Cancer Institute. (n.d.). Definition of MAT2A inhibitor AG-270. NCI Drug Dictionary.
    • ResearchGate. (n.d.). MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial.
    • ACS Publications. (2022, July 7). Overview of Methionine Adenosyltransferase 2A (MAT2A) as an Anticancer Target: Structure, Function, and Inhibitors. Journal of Medicinal Chemistry.
    • (n.d.). Methionine Adenosyltransferase Activity Assay Kit (Colorimetric).
    • MedchemExpress. (n.d.). FIDAS-5 | MAT2A Inhibitor.
    • MedchemExpress. (n.d.). AG-270 | MAT2A Inhibitor.
    • ACS Publications. (2021, April 8). Discovery of AG-270, a First-in-Class Oral MAT2A Inhibitor for the Treatment of Tumors with Homozygous MTAP Deletion. Journal of Medicinal Chemistry.
    • Haematologica. (2025, June 12). Metabolic epigenome targeting hits KMT2A-rearranged acute lymphoblastic leukemia.
    • (n.d.).
    • Abcam. (2023, November 9). ab284535 – Methionine Adenosyltransferase Activity Assay Kit (Colorimetric).
    • ResearchGate. (n.d.). MAT2A inhibition by FIDAS-5 induces senescence in liver cancer cells a,....
    • Xcess Biosciences. (n.d.). FIDAS-5 - CAS# 1391934-98-7.
    • (2024, August 16). 3052 A case of MAT2A inhibitor associated demyelinating neuropathy: mechanistic understandings of drug toxicity.
    • PubMed. (2017, April 8). Novel immunoassays to detect methionine adenosyltransferase activity and quantify S-adenosylmethionine.
    • PMC. (n.d.). SCR‐7952, a highly selective MAT2A inhibitor, demonstrates synergistic antitumor activities in combination with the S‐adenosylmethionine‐competitive or the methylthioadenosine‐cooperative protein arginine methyltransferase 5 inhibitors in methylthioadenosine phosphorylase‐deleted tumors.
    • PMC. (n.d.).
    • (2014, December 8). SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PYRIMIDINES: A REVIEW.
    • Patsnap Synapse. (2024, June 21).
    • SciSpace. (n.d.). An overview on synthesis and biological activity of pyrimidines.
    • Amerigo Scientific. (n.d.). Biochemical Pathways of S-adenosylmethionine.
    • (n.d.).
    • ResearchGate. (2022, July 9). An overview on synthesis and biological activity of pyrimidines.
    • PubMed - NIH. (2013, May 1). Pyridinylpyrimidines selectively inhibit human methionine aminopeptidase-1.
    • ResearchGate. (2025, August 7). Synthesis and biological activity of N′-(substituted pyrimidin-2-yl)
    • PMC. (n.d.). Pyridinylquinazolines Selectively Inhibit Human Methionine Aminopeptidase-1 in Cells.
    • PMC. (n.d.). Pyridinylpyrimidines selectively inhibit human methionine aminopeptidase-1.
    • (2006, June 2). Identification of pyridinylpyrimidines as inhibitors of human methionine aminopeptidases.
    • PMC. (n.d.). 6′-Dihalostyrylanilines, Pyridines, and Pyrimidines for the Inhibition of the Catalytic Subunit of Methionine S-Adenosyltransferase-2.
    • PMC - NIH. (n.d.).
    • Wikipedia. (n.d.). Methionine.
    • Baishideng Publishing Group. (2010, March 21). Hepatoprotective effects of S-adenosyl-L-methionine against alcohol- and cytochrome P450 2E1-induced liver injury.
    • MDPI. (2022, January 25). S-Adenosylmethionine: From the Discovery of Its Inhibition of Tumorigenesis to Its Use as a Therapeutic Agent.

    Sources

    A Senior Application Scientist's Guide to Evaluating Pyrimidine-Containing Methionine Analogs in High-Throughput Screening

    Author: BenchChem Technical Support Team. Date: April 2026

    In the landscape of modern drug discovery, the quest for novel chemical entities with high therapeutic potential is relentless. High-throughput screening (HTS) serves as the engine for this discovery, enabling the rapid evaluation of vast compound libraries.[1] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth technical comparison of N-pyrimidin-2-ylmethionine and related pyrimidine-containing methionine analogs against other alternatives in HTS campaigns. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative sources.

    The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[2][3][4][5][6] Concurrently, methionine, an essential amino acid, plays a pivotal role in cellular metabolism, not only as a building block for proteins but also as a precursor for critical metabolites like S-adenosylmethionine (SAM), the universal methyl donor.[7][8] The enzymes that govern methionine metabolism, such as Methionine Aminopeptidases (MetAPs), are therefore attractive targets for therapeutic intervention.[9][10] This guide focuses on the strategic combination of the pyrimidine moiety with a methionine-like structure to generate novel drug candidates and provides a comprehensive framework for their evaluation.

    The Target: Methionine Aminopeptidases (MetAPs)

    Cellular protein synthesis in eukaryotes is initiated with methionine.[9][10] MetAPs are enzymes that catalyze the removal of this N-terminal methionine, a crucial step for the proper function of many proteins.[9][10] There are two main types in humans, MetAP1 and MetAP2, and their dysregulation has been implicated in various diseases, including cancer, where MetAP2 is a known target for anti-angiogenic drugs.[9][10] The essential role of MetAPs in cell proliferation makes them a prime target for the development of novel inhibitors.[9][10]

    MetAP_Pathway cluster_translation Protein Translation cluster_post_translation Post-Translational Modification cluster_inhibition Therapeutic Intervention Nascent_Protein_Met Nascent Protein (with N-terminal Methionine) MetAP Methionine Aminopeptidase (MetAP1/MetAP2) Nascent_Protein_Met->MetAP Mature_Protein Mature, Functional Protein MetAP->Mature_Protein Cleavage Methionine Methionine MetAP->Methionine Release Pyrimidine_Analog N-pyrimidin-2-ylmethionine (Inhibitor) Pyrimidine_Analog->MetAP Inhibition

    Caption: Role of Methionine Aminopeptidase (MetAP) and its inhibition.

    The Candidates: N-pyrimidin-2-ylmethionine and Alternatives

    For a robust HTS campaign, it is crucial to evaluate the lead candidate against a panel of alternatives. These can be broadly categorized as:

    • Other Methionine Analogs: These compounds mimic the structure of methionine and can act as competitive inhibitors. Examples include ethionine and selenomethionine.

    • Known MetAP Inhibitors: Compounds with different scaffolds that have established activity against MetAPs, such as fumagillin and its analogs.

    • Structurally Related Pyrimidine Derivatives: Other pyrimidine-containing compounds that may or may not have a methionine-like side chain. This helps in understanding the structure-activity relationship (SAR).

    High-Throughput Screening Workflow for MetAP Inhibitors

    A typical HTS campaign to identify novel MetAP inhibitors involves a primary screen of a large compound library, followed by secondary assays to confirm hits and eliminate false positives, culminating in a detailed characterization of the confirmed inhibitors.

    HTS_Workflow Start Start: Compound Library Primary_Screen Primary HTS: Fluorescence-Based MetAP Assay Start->Primary_Screen Hit_Identification Hit Identification: Compounds showing >50% inhibition Primary_Screen->Hit_Identification Dose_Response Dose-Response Confirmation: Determine IC50 values Hit_Identification->Dose_Response Selectivity_Assay Selectivity Profiling: Screen against related proteases Dose_Response->Selectivity_Assay Cytotoxicity_Assay Cytotoxicity Assay: (e.g., MTT, CellTiter-Glo) Dose_Response->Cytotoxicity_Assay Lead_Candidates Lead Candidates for Further Optimization Selectivity_Assay->Lead_Candidates Cytotoxicity_Assay->Lead_Candidates

    Caption: A typical HTS workflow for identifying MetAP inhibitors.

    Comparative Performance Evaluation

    To illustrate the evaluation process, the following table presents hypothetical but realistic data from a comparative HTS campaign.

    CompoundClassPrimary Screen Hit Rate (%)IC50 (µM) vs. MetAP2Selectivity (vs. other proteases)Cytotoxicity (CC50 in µM)
    N-pyrimidin-2-ylmethionine Pyrimidine-Methionine Analog0.82.5High> 50
    Ethionine Methionine Analog0.215.2Low25
    Fumagillin Analog Known MetAP Inhibitor1.20.1Moderate5
    Compound X Pyrimidine Derivative0.58.7Moderate> 50

    Data Interpretation:

    In this hypothetical scenario, N-pyrimidin-2-ylmethionine demonstrates a favorable profile. It has a reasonable hit rate in the primary screen, a potent IC50 value against the target enzyme MetAP2, high selectivity against other proteases, and low cytotoxicity. While the fumagillin analog is more potent, its higher cytotoxicity makes it a less desirable starting point for further development. Ethionine shows weaker potency and poor selectivity. Compound X, another pyrimidine derivative, is less potent than our lead candidate.

    Experimental Protocols

    Fluorescence-Based MetAP Inhibition Assay

    This assay measures the activity of MetAP by detecting the release of methionine from a synthetic peptide substrate.

    Materials:

    • Recombinant human MetAP2 enzyme

    • Fluorogenic peptide substrate (e.g., Met-Pro-AMC)

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20)

    • Test compounds (dissolved in DMSO)

    • 384-well black microplates

    • Fluorescence plate reader

    Procedure:

    • Compound Plating: Dispense 50 nL of test compounds and controls (DMSO for negative control, a known MetAP inhibitor for positive control) into the 384-well plates.

    • Enzyme Addition: Prepare a solution of MetAP2 in assay buffer and add 10 µL to each well.

    • Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

    • Reaction Initiation: Prepare a solution of the fluorogenic peptide substrate in assay buffer and add 10 µL to each well to initiate the enzymatic reaction.

    • Fluorescence Measurement: Immediately measure the fluorescence intensity (e.g., Ex/Em = 380/460 nm) at multiple time points or as an endpoint reading after a 30-minute incubation at 37°C.

    • Data Analysis: Calculate the percent inhibition for each test compound relative to the positive and negative controls.

    MTT Cytotoxicity Assay

    This colorimetric assay assesses the metabolic activity of cells and is widely used to measure cytotoxicity.

    Materials:

    • Human cell line (e.g., HUVEC for angiogenesis-related studies)

    • Cell culture medium

    • Test compounds (dissolved in DMSO)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

    • 96-well clear microplates

    • Microplate spectrophotometer

    Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

    • Compound Addition: Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.

    • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate spectrophotometer.

    • Data Analysis: Calculate the half-maximal cytotoxic concentration (CC50) from the dose-response curve.

    Conclusion

    The convergence of a privileged pyrimidine scaffold with the biological relevance of methionine presents a promising avenue for the discovery of novel therapeutic agents. While "N-pyrimidin-2-ylmethionine" remains a compound of interest requiring further investigation, the framework presented in this guide provides a robust and scientifically sound approach for the evaluation of this and other pyrimidine-containing methionine analogs in high-throughput screening campaigns. By employing carefully designed assays, rigorous data analysis, and a comparative approach, researchers can effectively identify and advance promising lead candidates for further drug development.

    References

    • Hu, X., Addlagatta, A., Matthews, B. W., & Liu, J. O. (2006). Identification of pyridinylpyrimidines as inhibitors of human methionine aminopeptidases.
    • BenchChem. (2026). The Biological Significance of Pyrimidine Derivatives: A Technical Guide for Drug Discovery and Development. BenchChem.
    • Mishra, R., et al. (2023). Recent Advances in Pyrimidine-Based Drugs. Molecules, 28(15), 5849.
    • Bhardwaj, V., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Journal of Molecular Structure, 1311, 138473.
    • BMG LABTECH. (n.d.). High-throughput screening (HTS).
    • Hu, X., et al. (2013). Pyridinylpyrimidines selectively inhibit human methionine aminopeptidase-1. Bioorganic & medicinal chemistry letters, 23(9), 2712–2716.
    • Hu, X., et al. (2013). Pyridinylpyrimidines selectively inhibit human methionine aminopeptidase-1. Bioorganic & Medicinal Chemistry Letters, 23(9), 2712-2716.
    • Wikipedia. (2024). Methionine.
    • Kutateladze, T. G., & Ananiev, A. V. (2002). Solid-Phase Synthesis of Methyl N-(pyrimidin-2-yl)
    • Kublitski, V. S., et al. (2022). Analogs of S-Adenosyl-L-Methionine in Studies of Methyltransferases.
    • ResearchGate. (n.d.). Modified-amino acid/peptide pyrimidine analogs: Synthesis, structural characterization and DFT study of N-(pyrimidyl) gabapentine and N-(pyrimidyl)baclofen.
    • Wang, Y., et al. (2026). Pyrimidine-containing natural products: occurrences and biological activities.
    • Wikipedia. (2024). Pyrimidine.
    • Sykes, D. B., et al. (2019). Inhibition of pyrimidine biosynthesis targets protein translation in acute myeloid leukemia. Cell, 179(5), 1036-1053.
    • Singh, A., & Sharma, P. K. (2017). Pyrimidine and its biological activity: a review.
    • Zhang, L., et al. (2021). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 26(11), 3209.
    • Ravanel, S., et al. (1998). The specific features of methionine biosynthesis and metabolism in plants. Proceedings of the National Academy of Sciences, 95(13), 7805-7812.
    • chemeurope.com. (n.d.). Methionine.
    • PubChem. (n.d.). Pyrimidine.
    • PubChem. (n.d.). N-hydroxy-2-[methyl-[(9-methyl-6-morpholin-4-yl-2-pyridin-3-ylpurin-8-yl)methyl]amino]pyrimidine-5-carboxamide.

    Sources

    Safety Operating Guide

    A Comprehensive Guide to the Safe Disposal of N-pyrimidin-2-ylmethionine

    Author: BenchChem Technical Support Team. Date: April 2026

    This document provides essential procedural guidance for the safe and compliant disposal of N-pyrimidin-2-ylmethionine. As a specialized methionine derivative, this compound requires a handling and disposal strategy that respects its unique chemical properties, which arise from the combination of an amino acid backbone and a pyrimidine functional group. This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on the principles of laboratory safety, regulatory compliance, and environmental stewardship. Our core mission is to empower laboratory professionals with the knowledge to manage chemical waste streams effectively, ensuring a safe working environment and minimizing ecological impact.

    Foundational Principles: Hazard Assessment and Waste Characterization

    Proper disposal begins with a thorough understanding of the material's potential hazards. While N-pyrimidin-2-ylmethionine itself does not have an extensive, publicly available toxicological profile, we can infer its required handling precautions by examining its constituent parts: methionine and pyrimidine.

    • Methionine Moiety: L-Methionine is an essential amino acid and is generally not classified as a hazardous chemical.[1][2] It is, however, listed as harmful if swallowed in some safety data sheets (SDS). Its breakdown products can include nitrogen and sulfur oxides.[3][4]

    • Pyrimidine Moiety: The pyrimidine ring is a component of many biologically active compounds, including pharmaceuticals and herbicides.[5][6] Certain pyrimidine derivatives are classified as irritants or may be harmful if inhaled or swallowed.[7] The U.S. Environmental Protection Agency (EPA) closely regulates some pyrimidine-based herbicides due to their potential for environmental persistence and harm to non-target species.[5][8]

    Given the lack of specific data for N-pyrimidin-2-ylmethionine, the precautionary principle must be applied. The compound should be treated as a potentially hazardous chemical waste stream. Under the EPA's Resource Conservation and Recovery Act (RCRA), a chemical waste generator is responsible for determining if their waste is hazardous.[3] While N-pyrimidin-2-ylmethionine is not a specifically listed hazardous waste (i.e., not on the P or U lists), it must be managed through a designated chemical waste program to prevent environmental release and ensure compliance.

    Key Takeaway: Due to the bioactive nature of the pyrimidine group and the absence of comprehensive safety data, all waste containing N-pyrimidin-2-ylmethionine must be segregated and disposed of as chemical waste, never as general laboratory trash.

    Personal Protective Equipment (PPE) for Safe Handling

    Before handling N-pyrimidin-2-ylmethionine for any purpose, including disposal, appropriate personal protective equipment must be worn to minimize exposure.[9]

    PPE ItemSpecificationRationale
    Eye Protection ANSI Z87.1-compliant safety glasses or chemical splash goggles.Protects eyes from accidental splashes of solutions or contact with solid dust particles.
    Hand Protection Nitrile or other chemically resistant gloves.Prevents dermal contact. Gloves must be inspected before use and removed properly to avoid skin contamination.[2]
    Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.
    Respiratory Protection Not typically required when handling small quantities in a well-ventilated area. If creating dust or aerosols, use a NIOSH-approved respirator.Minimizes inhalation of the compound, especially in powdered form.[9]

    Step-by-Step Disposal Protocol

    Follow this procedure to ensure the safe containerization and disposal of N-pyrimidin-2-ylmethionine waste. This workflow is designed to be a self-validating system that aligns with institutional and national safety standards.

    Step 1: Waste Segregation

    Immediately segregate all materials contaminated with N-pyrimidin-2-ylmethionine. This includes:

    • Unused or expired solid compound.

    • Solutions containing the compound.

    • Contaminated consumables (e.g., pipette tips, weighing paper, gloves).

    Crucially, do not mix this waste stream with general laboratory trash or other incompatible waste types. [10] If N-pyrimidin-2-ylmethionine is part of a mixture, the disposal procedure must account for the hazards of all components.[10]

    Step 2: Containerization

    Proper containerization is critical to prevent leaks and ensure safe transport.

    • Select the Correct Container:

      • For Solids: Use a clearly marked, sealable, and leak-proof container designated for solid chemical waste.[10]

      • For Liquids/Solutions: Use a compatible, sealed container with a screw-top lid. Ensure the container material is compatible with the solvent used.

    • Label the Container: The label must be clear, legible, and permanently affixed. Include the following information:

      • The words "Hazardous Waste."

      • The full chemical name: "N-pyrimidin-2-ylmethionine."

      • List all other components and their approximate percentages (e.g., "in 50% Methanol").

      • An indication of the primary hazard(s) (e.g., "Caution: Handle with Care").

    Step 3: Storage

    Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) . This area should be:

    • At or near the point of generation.

    • Away from heat sources and incompatible materials.[1]

    • Under the control of the laboratory personnel.

    Step 4: Final Disposal
    • Contact Your EH&S Department: Arrange for the disposal of the chemical waste through your institution's Environmental, Health, and Safety (EH&S) department or a licensed chemical waste disposal contractor.[10]

    • NEVER Dispose Down the Drain: The EPA's sewer ban prohibits the drain disposal of hazardous waste pharmaceuticals, and this principle should be extended to all research chemicals of unknown environmental fate.[11] Drain disposal can interfere with wastewater treatment processes and lead to the release of chemical agents into aquatic ecosystems.

    Visualized Disposal Workflow

    The following diagram outlines the decision-making process for the proper management of N-pyrimidin-2-ylmethionine waste streams.

    G Disposal Workflow for N-pyrimidin-2-ylmethionine start Waste Generation (N-pyrimidin-2-ylmethionine) ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe identify Step 2: Characterize Waste Is it pure, in solution, or mixed? ppe->identify solid_container Step 3a: Select Labeled Container (For Solid Waste) identify->solid_container Solid liquid_container Step 3b: Select Labeled Container (For Liquid Waste) identify->liquid_container Liquid / Solution segregate Step 4: Transfer Waste to Container Avoid mixing with other waste streams. solid_container->segregate liquid_container->segregate store Step 5: Store in Satellite Accumulation Area (SAA) segregate->store contact Step 6: Arrange Pickup with EH&S or Licensed Waste Contractor store->contact end Compliant Disposal contact->end

    Caption: Decision workflow for handling N-pyrimidin-2-ylmethionine waste.

    Spill and Decontamination Procedures

    Accidents can happen, and preparedness is key to maintaining a safe laboratory environment.

    • For Small Spills (Solid or Liquid):

      • Alert personnel in the immediate area.

      • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).

      • Sweep or scoop the material into a designated chemical waste container.[9]

      • Clean the spill area with a suitable solvent (e.g., water and detergent), and collect the cleaning materials as hazardous waste.

    • For Large Spills:

      • Evacuate the immediate area and restrict access.

      • If the substance is volatile or in a flammable solvent, turn off all ignition sources.

      • Contact your institution's EH&S or emergency response team immediately.

    Decontamination: All glassware, equipment, and surfaces that come into contact with N-pyrimidin-2-ylmethionine should be thoroughly decontaminated. Rinse with an appropriate solvent and wash with soap and water. Collect all rinsate and cleaning materials for disposal as chemical waste.

    By adhering to these rigorous, safety-first procedures, researchers can responsibly manage the waste associated with N-pyrimidin-2-ylmethionine, ensuring personal safety, regulatory compliance, and the protection of our shared environment.

    References

    • Benchchem. (n.d.). Proper Disposal of DL-Methionine-d4: A Guide for Laboratory Professionals.
    • G-Biosciences. (n.d.). Safety Data Sheet Methionine.
    • TCI Chemicals. (2026, January 28). SAFETY DATA SHEET.
    • Cole-Parmer. (2005, October 7). Material Safety Data Sheet - DL-Methionine.
    • Fisher Scientific. (2025, December 22). SAFETY DATA SHEET.
    • Elemental Microanalysis. (2024, March 11). METHIONINE.
    • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
    • Thermo Fisher Scientific. (2026, January 16). SAFETY DATA SHEET.
    • U.S. Environmental Protection Agency. (2025, September 22). Registration Review of Pyridine and Pyrimidine Herbicides. Retrieved from [Link]

    • U.S. Environmental Protection Agency. (2021, March 18). EPA Addresses Ecological Risks Posed by Four Pyridines and Pyrimidines Herbicides. Retrieved from [Link]

    • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
    • Jubilant Ingrevia. (n.d.). Safety Data Sheet.
    • Bella Corp Trading. (2018, June 7). SAFETY DATA SHEET L-METHIONINE.
    • U.S. Government Publishing Office. (n.d.). 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals. Retrieved from [Link]

    • U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. Retrieved from [Link]

    • Occupational Safety and Health Administration. (2014, February 11). OSHA Technical Manual (OTM) - Section II: Chapter 2. Retrieved from [Link]

    • U.S. Environmental Protection Agency. (2023, November 1). Pyridine - Substance Details - SRS. Retrieved from [Link]

    • Occupational Safety and Health Administration. (2024, January 26). Directives - CPL 02-01-065 | Process Safety Management of Highly Hazardous Chemicals. Retrieved from [Link]

    • ResearchGate. (2019, January 7). (PDF) Disposal of amino acid nitrogen. Retrieved from [Link]

    • Occupational Safety and Health Administration. (n.d.). PYRIDINE. Retrieved from [Link]

    • U.S. Department of Agriculture. (2017, January 17). National Organic Standards Board Handling Subcommittee Petitioned Material Proposal L-Methionine. Retrieved from [Link]

    Sources

    ×

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    N-pyrimidin-2-ylmethionine
    Reactant of Route 2
    Reactant of Route 2
    N-pyrimidin-2-ylmethionine

    Descargo de responsabilidad e información sobre productos de investigación in vitro

    Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.